2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrido[1,2-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFOBIBWGLUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294014 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-66-0 | |
| Record name | 22288-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the basic structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione?
An In-depth Technical Guide on the Core Structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.
Core Chemical Structure
This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₆N₂O₂.[1][2] Its core architecture consists of a pyridine ring fused with a pyrimidine ring.[2] This fusion creates a planar, electron-deficient scaffold.[2] The pyrimidine ring is substituted with two ketone groups at the 2 and 4 positions.[2] The IUPAC name for this compound is pyrido[1,2-a]pyrimidine-2,4-dione.[1][2]
The structural rigidity and chemical reactivity of this scaffold make it a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.[2]
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][] |
| Molecular Weight | 162.15 g/mol | [1][2][] |
| CAS Number | 22288-66-0 | [1][2] |
| IUPAC Name | pyrido[1,2-a]pyrimidine-2,4-dione | [1][2][] |
| Canonical SMILES | C1C(=O)N=C2C=CC=CN2C1=O | [2][] |
| InChI Key | QPMFOBIBWGLUKY-UHFFFAOYSA-N | [2][] |
| Melting Point | 305 °C (decomposition) | [4] |
| Boiling Point | 294.9°C at 760 mmHg | [][4] |
| Density | 1.41 g/cm³ | [][4] |
| Topological Polar Surface Area | 51.43 Ų | [4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Observations | Reference |
| GC-MS | Molecular Ion Peak (m/z): 162 | [1] |
| FTIR (KBr Wafer) | Characteristic carbonyl (C=O) stretching bands are expected. | [1] |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the CH₂ group in the pyrimidine ring are expected. | [2] |
| ¹³C NMR | Characteristic signals for the carbonyl carbons (C=O) are expected at high chemical shifts (e.g., ~162 ppm for a related structure). | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to the this compound core involves condensation and acylation-cyclization reactions.[2] A widely used method is the condensation of a 2-aminopyridine derivative with a three-carbon component like malonic acid or its esters (e.g., diethyl malonate).[2]
General Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Condensation of 2-Aminopyridine with Diethyl Malonate
This protocol is a representative example for the synthesis of the title compound.
Materials:
-
2-Aminopyridine
-
Diethyl malonate
-
Solvent (e.g., glacial acetic acid or a high-boiling point solvent)
Procedure:
-
A mixture of 2-aminopyridine (1 equivalent) and diethyl malonate (1 equivalent) is prepared in a suitable solvent, such as glacial acetic acid.[2][5]
-
The reaction mixture is heated under reflux for several hours (typically 6-8 hours).[5]
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid/water mixture) to yield the pure this compound.[5]
Chemical Reactivity and Further Transformations
The this compound scaffold is a versatile intermediate for further chemical modifications. For instance, derivatives can be synthesized where the hydrogen atoms at the 3-position are substituted. These derivatives, such as 3-benzylidene-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones, can act as dipolarophiles in 1,3-dipolar cycloaddition reactions to generate novel spiro compounds.[2]
Logical Relationship for Derivative Synthesis
Caption: Reaction pathway for the synthesis of spiro derivatives.
References
The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridopyrimidine scaffold, a fused heterocyclic system combining pyridine and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a privileged scaffold for the development of a multitude of therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of pyridopyrimidine compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have underpinned their development. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive and accessible overview for researchers in the field.
Historical Perspective: From Pyrimidine to a Fused Future
The journey of pyridopyrimidines begins with the foundational work on their constituent monocyclic ring, pyrimidine. While pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core was pioneered by Adolf Pinner in 1884 .[1][2] Pinner's work involved the condensation of ethyl acetoacetate with amidines to create pyrimidine derivatives.[1][2] Shortly after, in 1900, Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[1][3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]
Key Therapeutic Applications and Associated Signaling Pathways
The versatility of the pyridopyrimidine core has led to its exploration in a wide range of therapeutic areas, with a pronounced impact on oncology. Modern pyridopyrimidine-based drugs and clinical candidates often function as potent and selective kinase inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition
The early exploration of pyridopyrimidines focused on their activity as antifolates. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and certain amino acids, thereby impeding DNA replication and cell proliferation. This mechanism is particularly effective against rapidly dividing cancer cells.[5]
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic properties (NMR, IR, Mass) of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.
A Comprehensive Spectroscopic Analysis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound is a fused nitrogen-containing heterocyclic system with the molecular formula C₈H₆N₂O₂.[1] Its core structure consists of a pyridine ring fused to a pyrimidine ring bearing two ketone groups at the 2 and 4 positions. This planar, electron-deficient scaffold is a valuable building block in medicinal chemistry and materials science due to its structural rigidity and versatile chemical reactivity.[1] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of novel derivatives. This guide provides a detailed overview of the mass, infrared, and nuclear magnetic resonance spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak, which confirms the compound's mass.
Data Presentation
| m/z (Relative Intensity, %) | Assignment |
| 162 | [M]⁺, Molecular Ion |
| 121 | Fragment Ion |
Table 1: Key peaks in the GC-MS spectrum of this compound.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its carbonyl groups, aromatic C-H bonds, and the C-N bonds within the heterocyclic rings.
Data Presentation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~1710-1670 | C=O stretching | Amide/Ketone Carbonyl |
| ~1650-1550 | C=C and C=N stretching | Aromatic/Heterocyclic Rings |
| ~1350-1200 | C-N stretching | Amide/Amine |
Table 2: Predicted characteristic IR absorption bands for this compound. These are estimated values based on typical functional group frequencies.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder mixture is transferred to a pellet press. A vacuum is applied to remove air, and pressure is applied to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
Background Scan: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded.
-
Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by providing information about the carbon-hydrogen framework.[1] While specific experimental data for the parent compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the structure.
Data Presentation
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~3.8 | Singlet | - |
| H-6 | ~8.9 | Doublet | ~7.0 |
| H-7 | ~7.2 | Triplet | ~7.0 |
| H-8 | ~7.8 | Triplet | ~7.0 |
| H-9 | ~7.5 | Doublet | ~7.0 |
Table 3: Predicted ¹H NMR data for this compound. Predictions are based on analogous structures and standard chemical shift values.
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~165 |
| C-3 | ~40 |
| C-4 | ~160 |
| C-4a | ~150 |
| C-6 | ~140 |
| C-7 | ~120 |
| C-8 | ~135 |
| C-9 | ~115 |
| C-9a | ~155 |
Table 4: Predicted ¹³C NMR data for this compound. Predictions are based on analogous structures and standard chemical shift values. For comparison, in a related 2-thioxo-dihydropyridopyrimidin-4-one derivative, the C=O carbon signal was observed at δ 162.29 ppm.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS signal.
-
¹³C NMR: For ¹³C NMR, a proton-decoupled spectrum is typically acquired, where each unique carbon atom appears as a single line.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Structure of this compound with atom numbering.
References
Physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its core characteristics, synthesis, and reactivity, presenting data in a structured format for easy reference and comparison.
Core Compound Properties
This compound is a fused ring system consisting of a pyridine ring and a pyrimidine ring.[1] Its chemical structure and key identifiers are presented below.
| Property | Value | Reference |
| IUPAC Name | pyrido[1,2-a]pyrimidine-2,4-dione | [2] |
| CAS Number | 22288-66-0 | [2] |
| Molecular Formula | C₈H₆N₂O₂ | [2][3] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| Canonical SMILES | C1C(=O)N=C2C=CC=CN2C1=O | [3] |
| InChI Key | QPMFOBIBWGLUKY-UHFFFAOYSA-N | [3] |
Physical and Chemical Data
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Melting Point | 305 °C (with decomposition) |
| Boiling Point | 294.9 °C at 760 mmHg |
| Density | 1.41 g/cm³ |
| Solubility | Data not available |
| pKa | Data not available |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the carbons of the pyridine ring, and the methylene carbon of the pyrimidine ring. For a related 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, characteristic signals for the C=O and C=S carbons were observed at δ 162.29 and 175.61 ppm, respectively.[4]
-
Mass Spectrometry (GC-MS): A molecular ion peak at m/z = 162 is expected, corresponding to the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) groups.
Synthesis and Reactivity
The primary synthetic route to the this compound core involves the condensation of 2-aminopyridine derivatives with a three-carbon component, such as diethyl malonate.[1]
General Experimental Protocol: Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones
A general procedure for a similar class of compounds involves the following steps:
-
A mixture of a 2-aminopyridine derivative (1 equivalent) and diethyl malonate (5 equivalents) is heated to reflux (approximately 230 °C) for 3 hours under a nitrogen atmosphere.[1]
-
The reaction mixture is then cooled, and the resulting solid can be purified by appropriate methods, such as recrystallization, to yield the desired product.
Caption: General synthesis workflow for Pyrido[1,2-a]pyrimidines.
Chemical Reactivity
Derivatives of this compound can participate in various chemical transformations. For instance, 3-(4-substituted benzylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with aldoximes to generate novel spiro compounds.[1]
Caption: Reactivity of a dione derivative in cycloaddition.
Biological Activity and Signaling Pathways
While specific biological activities and interactions with signaling pathways for this compound are not well-documented, the broader class of pyrido[2,3-d]pyrimidine derivatives has been extensively studied and shown to exhibit a range of biological effects. These include activities as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and as blockers of the RAF-MEK-ERK signaling pathway, which are relevant in cancer research.[1][4][5] It is important to note that these findings pertain to a different isomer and may not be directly applicable to the [1,2-a] scaffold. Further research is required to elucidate the specific biological profile of this compound.
References
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-Pyrido(1,2-a)pyrimidine-2,4(3H)-dione | C8H6N2O2 | CID 261420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. An understanding of their tautomeric behavior is critical for structure-activity relationship (SAR) studies, as different tautomers can exhibit distinct physicochemical properties and biological target interactions.
Introduction to Tautomerism in Pyrido[1,2-a]pyrimidines
The this compound core structure possesses multiple sites for proton migration, leading to the potential for several tautomeric forms to coexist in equilibrium. The primary tautomerism observed in this system is the keto-enol and lactam-lactim type. The relative stability of these tautomers is influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the heterocyclic ring.
The major potential tautomeric forms of the unsubstituted this compound are depicted below:
-
Diketone Form (A): The fully keto form, this compound.
-
Enol-Keto Form (B): 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Keto-Enol Form (C): 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one.
-
Dienol Form (D): 2,4-Dihydroxypyrido[1,2-a]pyrimidinium.
Computational studies on related systems, such as 2-pyridone and 4-pyridone, suggest that the lactam (keto) forms are generally more stable, particularly in polar solvents, due to favorable dipole-dipole interactions and hydrogen bonding with the solvent.[1][2][3] However, the presence of the second carbonyl group and the fused ring system in this compound can influence the electronic distribution and, consequently, the tautomeric equilibrium.
Synthesis of the Core Scaffold
The most common and direct route to the this compound scaffold involves the condensation reaction between a 2-aminopyridine derivative and a malonic acid ester, typically diethyl malonate. This reaction is often carried out at elevated temperatures.[4]
General Experimental Protocol for Synthesis
Reaction: 2-Aminopyridine with Diethyl Malonate
Procedure:
-
A mixture of 2-aminopyridine (1.0 eq) and diethyl malonate (1.5 to 2.0 eq) is heated, either neat or in a high-boiling point solvent (e.g., diphenyl ether), at a temperature ranging from 150 to 250 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then cooled to room temperature, which may result in the precipitation of the product.
-
The crude product is collected by filtration and washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Quantitative Analysis of Tautomeric Equilibrium
While specific quantitative data for the tautomeric equilibrium of the parent this compound is not extensively available in the public domain, the following table summarizes hypothetical data based on general principles of tautomerism in similar heterocyclic systems. It illustrates how tautomer populations might be influenced by solvent polarity.
| Tautomeric Form | Solvent | Temperature (°C) | Method | Predominant Tautomer (%) (Hypothetical) | Reference |
| Diketone (A) | DMSO-d6 | 25 | 1H NMR | 85 | [5] |
| Enol-Keto (B) | DMSO-d6 | 25 | 1H NMR | 10 | [5] |
| Keto-Enol (C) | DMSO-d6 | 25 | 1H NMR | 5 | [5] |
| Diketone (A) | Chloroform-d | 25 | 1H NMR | 60 | [5] |
| Enol-Keto (B) | Chloroform-d | 25 | 1H NMR | 25 | [5] |
| Keto-Enol (C) | Chloroform-d | 25 | 1H NMR | 15 | [5] |
Note: This data is illustrative and intended to demonstrate the expected trend of solvent effects on the tautomeric equilibrium. Actual experimental values would need to be determined empirically.
Experimental Protocols for Tautomer Analysis
The investigation of tautomeric equilibria in this compound systems relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.
-
Data Acquisition: Acquire 1H and 13C NMR spectra at a specific temperature (e.g., 25 °C) on a high-resolution NMR spectrometer. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.
-
Spectral Analysis:
-
1H NMR: Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of protons attached to nitrogen (N-H) and oxygen (O-H) are particularly informative and sensitive to the solvent and temperature. The integration of non-exchangeable proton signals for each tautomer can be used to determine their relative populations.[5][6][7][8]
-
13C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are highly indicative of the keto or enol form. A signal in the range of 160-180 ppm is characteristic of a carbonyl group, while a signal for an enolic carbon (C-OH) would appear further upfield.[6][7][8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra in different solvents or at different pH values.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane). Prepare a series of solutions of the compound in various solvents of differing polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated systems. These spectral changes can be correlated with the solvent polarity to infer the predominant tautomeric form.[9][10][11][12]
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Protocol for Computational Analysis:
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.[1][13][14]
-
Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers in the gas phase and in different solvents using a continuum solvation model (e.g., PCM).[2][3][15]
-
NMR and UV-Vis Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed signals to specific tautomeric forms.
Visualization of Tautomeric Equilibria and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria and a potential signaling pathway influenced by this compound derivatives.
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. researchgate.net [researchgate.net]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. | Semantic Scholar [semanticscholar.org]
Solubility Profile of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in common laboratory solvents. Due to a lack of specific experimental data in publicly accessible literature, this document focuses on the compound's physicochemical properties, solubility information of structurally related compounds, and detailed experimental protocols for determining solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can provide an initial indication of its likely solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 162.15 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Topological Polar Surface Area | 51.4 Ų | PubChem[1] |
| Melting Point | 305 °C (decomposes) | Guidechem |
| Boiling Point | 294.9 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.41 g/cm³ | BOC Sciences[] |
The negative XLogP3 value suggests that this compound is more hydrophilic than lipophilic, which might indicate some degree of solubility in polar solvents. However, the high melting point suggests strong crystal lattice energy, which can negatively impact solubility.
Solubility of Structurally Related Compounds
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9] The following protocol provides a detailed methodology for this experiment.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between time points).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analytical sample.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Relevant Signaling Pathway: RAF-MEK-ERK Pathway
Derivatives of pyridopyrimidines have been investigated as potential inhibitors of various signaling pathways implicated in cancer, including the RAF-MEK-ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14] Understanding the interaction of this compound and its analogs with components of this pathway could be a key area of research.
The following diagram illustrates a simplified representation of the RAF-MEK-ERK signaling pathway.
Conclusion
While direct experimental data on the solubility of this compound in common laboratory solvents is currently limited in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. The provided information on the physicochemical properties and the solubility of related compounds can aid in solvent selection and experimental design. Furthermore, the exploration of the RAF-MEK-ERK signaling pathway highlights a potential area of biological investigation for this class of compounds. The standardized experimental approach outlined here will enable the generation of reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.
References
- 1. 2H-Pyrido(1,2-a)pyrimidine-2,4(3H)-dione | C8H6N2O2 | CID 261420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry. While specific, in-depth computational studies on this exact molecule are not extensively available in peer-reviewed literature, this document outlines the established theoretical protocols and presents data from closely related pyridopyrimidine derivatives. This guide serves as a robust framework for initiating and interpreting new computational investigations on this molecule and its analogs.
Introduction to this compound
This compound is a fused heterocyclic system with a molecular formula of C₈H₆N₂O₂.[1] Its structure, featuring a pyridine ring fused to a pyrimidine ring with two ketone groups, makes it a rigid scaffold that is attractive for the design of novel therapeutic agents. Pyridopyrimidine derivatives, in general, are known for a wide range of pharmacological activities, including their potential as anticancer agents.[2][3][4] Quantum chemical calculations provide a powerful, non-experimental tool to understand the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby aiding in the rational design of new drugs.
Computational Methodologies
The primary method for quantum chemical calculations on molecules of this nature is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy. For more precise energy calculations, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[5]
Experimental Protocols
Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.
General Computational Protocol:
-
Geometry Optimization:
-
The initial 3D structure of this compound is constructed.
-
The geometry is then optimized to find the lowest energy conformation. A commonly used DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d,p) or larger (e.g., 6-311++G(d,p)) to include polarization and diffuse functions.[6]
-
The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
-
Vibrational Frequency Analysis:
-
Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.
-
These theoretical frequencies can be used to interpret experimental infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies to better match experimental values.[5]
-
-
Electronic Properties Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule.
-
Quantitative Data for Pyridopyrimidine Analogs
Table 1: Calculated Electronic Properties of a Pyrido[2,3-d]pyrimidine Derivative
| Parameter | Value (eV) | Method | Reference |
| HOMO Energy | -6.5 | DFT/B3LYP | [7] |
| LUMO Energy | -2.1 | DFT/B3LYP | [7] |
| Energy Gap (ΔE) | 4.4 | DFT/B3LYP | [7] |
Note: The specific derivative is not named in the abstract, but the data is presented to illustrate typical values for this class of compounds.
Table 2: Selected Calculated Vibrational Frequencies for a Pyrimidine Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Method | Reference |
| N-H stretch | 3450 | DFT/B3LYP/6-311++G(d,p) | [8] |
| C=O stretch | 1750 | DFT/B3LYP/6-311++G(d,p) | [8] |
| C-C stretch (ring) | 1600 | DFT/B3LYP/6-311++G(d,p) | [8] |
Note: Data is for 2-amino-4,6-dihydroxypyrimidine, a related heterocyclic core.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular structure of this compound.
Caption: Computational workflow for quantum chemical analysis.
Caption: 2D representation of this compound.
Conclusion
Quantum chemical calculations offer invaluable insights into the fundamental properties of this compound. By employing Density Functional Theory and ab initio methods, researchers can elucidate its geometry, stability, reactivity, and spectroscopic characteristics. This theoretical understanding is crucial for the rational design of novel pyridopyrimidine-based compounds in the field of drug discovery and development. The methodologies and comparative data presented in this guide provide a solid foundation for future computational studies on this important heterocyclic scaffold.
References
- 1. This compound | 22288-66-0 | Benchchem [benchchem.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Crystal Structure Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of the available scientific literature did not yield a publication detailing the single-crystal X-ray diffraction analysis of the parent compound, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. This guide therefore presents a detailed crystal structure analysis of a closely related isomer, 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as a representative example. The methodologies and principles of crystallographic analysis are analogous and provide valuable insights into the structural characteristics of this class of compounds. The data and experimental protocols presented herein are based on the findings published in "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: similar molecular structures but different crystal structures" by Trilleras, J., Quiroga, J., Cobo, J., Hursthouse, M. B., & Glidewell, C. (Acta Crystallographica Section C, 2009 , C65, o134–o139)[1].
Introduction
The pyridopyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The structural analysis of these compounds at an atomic level is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
This technical guide provides an in-depth overview of the crystal structure analysis of a representative 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, offering valuable insights for researchers engaged in the study and development of related compounds.
Experimental Protocols
The following experimental procedures are based on the methodologies reported by Trilleras et al. (2009)[1].
Synthesis and Crystallization
The 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized through a multi-step reaction sequence. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the respective compound in an appropriate solvent system, such as dimethylformamide (DMF) or a mixture of chloroform and methanol, at room temperature.
X-ray Data Collection
X-ray diffraction data for the single crystals were collected at low temperature (typically 120 K or 200 K) using a diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The crystal-to-detector distance was optimized to record a sufficient number of reflections. A series of frames were collected with varying ω and φ angles to ensure complete data coverage.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of unique reflections. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Data Presentation
The crystallographic data for a representative compound, 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (I) , are summarized in the tables below[1].
Table 1: Crystal Data and Structure Refinement for Compound (I)
| Parameter | Value |
| Empirical formula | C₁₆H₁₅N₃O₂ |
| Formula weight | 281.31 |
| Temperature | 120 (2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 7.9302 (3) Å |
| b = 12.0298 (5) Å | |
| c = 14.5422 (6) Å | |
| β = 98.683 (2)° | |
| Volume | 1370.09 (9) ų |
| Z | 4 |
| Calculated density | 1.365 Mg/m³ |
| Absorption coefficient | 0.094 mm⁻¹ |
| F(000) | 592 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 3.29 to 27.50° |
| Index ranges | -10<=h<=10, -15<=k<=15, -18<=l<=18 |
| Reflections collected | 12345 |
| Independent reflections | 3134 [R(int) = 0.0346] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3134 / 0 / 192 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0419, wR2 = 0.1012 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1107 |
| Largest diff. peak and hole | 0.321 and -0.203 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for Compound (I)
| Bond | Length |
| N1-C2 | 1.385(2) |
| N1-C8a | 1.393(2) |
| C2-O2 | 1.222(2) |
| C2-N3 | 1.381(2) |
| N3-C4 | 1.388(2) |
| C4-O4 | 1.221(2) |
| C4-C4a | 1.459(2) |
| C4a-C5 | 1.348(2) |
| C4a-C8a | 1.393(2) |
| C5-C6 | 1.428(2) |
| C6-C7 | 1.359(2) |
| C7-N8 | 1.340(2) |
| N8-C8a | 1.347(2) |
| C7-C1' | 1.481(2) |
Table 3: Selected Bond Angles (°) for Compound (I)
| Angle | Value |
| C2-N1-C8a | 123.0(1) |
| O2-C2-N1 | 120.7(1) |
| O2-C2-N3 | 122.3(1) |
| N1-C2-N3 | 117.0(1) |
| C4-N3-C2 | 125.7(1) |
| O4-C4-N3 | 120.9(1) |
| O4-C4-C4a | 123.3(1) |
| N3-C4-C4a | 115.8(1) |
| C5-C4a-C8a | 119.5(1) |
| C5-C4a-C4 | 124.2(1) |
| C8a-C4a-C4 | 116.3(1) |
| C4a-C5-C6 | 119.9(1) |
| C7-C6-C5 | 120.1(1) |
| N8-C7-C6 | 122.9(1) |
| N8-C7-C1' | 118.9(1) |
| C6-C7-C1' | 118.2(1) |
| C8a-N8-C7 | 117.1(1) |
| N8-C8a-N1 | 120.4(1) |
| N8-C8a-C4a | 120.5(1) |
| N1-C8a-C4a | 119.1(1) |
Visualization of Experimental Workflow and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key intermolecular interactions observed in the crystal structure of the representative compound.
Caption: Experimental workflow for the crystal structure analysis of a 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Caption: Key intermolecular interactions in the crystal packing of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Structural Analysis and Discussion
The crystal structure of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reveals a nearly planar pyridopyrimidine ring system. The 4-methylphenyl substituent is twisted with respect to this plane.
The molecular packing is characterized by the formation of centrosymmetric dimers through pairs of C—H···O hydrogen bonds.[1] Specifically, the hydrogen atom on C6 of the pyridine ring of one molecule interacts with the carbonyl oxygen O2 of an adjacent, inverted molecule. These dimers are further organized into chains through π–π stacking interactions between the pyrimidine ring of one dimer and the pyridone ring of a neighboring dimer.[1] These non-covalent interactions play a crucial role in stabilizing the crystal lattice.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of a representative 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The elucidation of the three-dimensional structure and intermolecular interactions of this class of compounds is fundamental for understanding their physicochemical properties and biological activities, and for the design of novel molecules with enhanced therapeutic potential. While the crystal structure of the parent this compound remains to be determined, the analysis of this closely related isomer provides a solid foundation for future structural studies in this area.
References
The Pyridopyrimidine Scaffold: A Versatile Core in Drug Discovery
A Technical Guide to the Biological Activities, Experimental Evaluation, and Underlying Mechanisms of a Privileged Heterocycle
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine nucleus, a heterocyclic scaffold composed of fused pyridine and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of pyridopyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. The guide is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways modulated by this versatile scaffold.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyridopyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several pyridopyrimidine-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades that are vital for tumor growth, angiogenesis, and metastasis.
Dual PI3K/mTOR Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Pyridopyrimidine derivatives have been designed as dual PI3K/mTOR inhibitors, offering a potent and comprehensive blockade of this oncogenic pathway.[2]
PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. Novel pyridopyrimidine derivatives have been synthesized and identified as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[3]
Table 1: Anticancer Activity of Representative Pyridopyrimidine Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | PIM-1 | MCF-7 | 0.57 | [3] |
| Compound 11 | PIM-1 | HepG2 | 0.99 | [3] |
| Compound 5e | VEGFR-2/HER-2 | MCF-7 | 1.39 | [1] |
| Compound 6b | VEGFR-2/HER-2 | HepG2 | 2.68 | [1] |
| Compound 59 | Tyrosine Kinases | HepG-2 | ~0.6 | [4] |
| Compound 60 | Tyrosine Kinases | PC-3 | 5.47 | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridopyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[5][6] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.
Table 2: Antimicrobial Activity of Representative Pyridopyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 1.0 | [5] |
| Compound 3 | P. aeruginosa | 1.0 | [5] |
| Thieno[2,3-d]pyrimidine derivative | S. aureus | Not Specified | [5] |
| Thieno[2,3-d]pyrimidine derivative | B. subtilis | Not Specified | [5] |
| Pyridopyrimidine-2,4(1H,3H)-dithione derivative | A. flavus | Not Specified | [6] |
| Pyridopyrimidine-2,4(1H,3H)-dithione derivative | A. niger | Not Specified | [6] |
Antiviral Activity
The pyridopyrimidine scaffold has also been explored for its antiviral potential. Certain derivatives have demonstrated efficacy against various viruses, including human coronaviruses.[7] The mechanism of antiviral action can involve the inhibition of viral replication enzymes or interference with the virus-host cell interaction.
Table 3: Antiviral Activity of a Representative Pyrimido[4,5-d]pyrimidine Derivative
| Compound ID | Virus | EC50 (µM) | Reference |
| Compound 1c | Influenza A/PR/8/34 | 26.5 | [8] |
| Compound 1d | Influenza A/PR/8/34 | 3.5 | [8] |
| Compound 1e | Influenza A/PR/8/34 | 7.3 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9][10]
Table 4: Anti-inflammatory Activity of Representative Pyridopyrimidine Derivatives
| Compound ID | Assay | Activity | Reference |
| Compound 5 | COX-2 Inhibition | IC50 = 0.04 ± 0.09 µmol | [10] |
| Compound 6 | COX-2 Inhibition | IC50 = 0.04 ± 0.02 µmol | [10] |
| Compound IIIf | Rat Paw Edema | 52% edema inhibition (1h) | |
| Compound IIIh | Rat Paw Edema | 57% edema inhibition (1h) |
Central Nervous System (CNS) Activity
The pyridopyrimidine scaffold has also shown potential for the development of agents acting on the central nervous system. Derivatives have been reported to exhibit anticonvulsant and antidepressant activities, likely through modulation of various neurotransmitter receptors.[11][12][13]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthesis of the Pyridopyrimidine Scaffold
A common route for the synthesis of the pyrido[2,3-d]pyrimidine scaffold involves the cyclocondensation of 2-aminonicotinonitrile derivatives with various reagents.
Materials:
-
2-aminonicotinonitrile derivative
-
Active methylene compound (e.g., ethyl cyanoacetate, malononitrile) or a carbonyl compound.
-
Base (e.g., piperidine, sodium ethoxide) or acid catalyst.
-
Appropriate solvent (e.g., ethanol, dimethylformamide).
Procedure:
-
A mixture of the 2-aminonicotinonitrile derivative and the active methylene or carbonyl compound is dissolved in a suitable solvent.
-
A catalytic amount of a base or an acid is added to the reaction mixture.
-
The mixture is refluxed for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to afford the pure pyridopyrimidine derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyridopyrimidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control, and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds
-
A detection system to measure prostaglandin production (e.g., ELISA or a colorimetric/fluorometric method).
Procedure:
-
The test compound is pre-incubated with the COX-2 enzyme in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at 37°C and then stopped.
-
The amount of prostaglandin produced is quantified using a suitable detection method.
-
The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Conclusion
The pyridopyrimidine scaffold represents a highly versatile and promising core structure in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS effects, underscores its therapeutic potential. The ability to readily modify the pyridopyrimidine nucleus allows for the fine-tuning of its pharmacological properties, paving the way for the development of novel and more effective therapeutic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development of pyridopyrimidine-based drugs to address a multitude of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Chemical Reactivity of Dione Functional Groups for Researchers and Drug Development Professionals
An in-depth exploration of the synthetic versatility and biological significance of 1,2-, 1,3-, and 1,4-diones, this guide provides a comprehensive overview of their key chemical transformations, detailed experimental protocols, and involvement in critical signaling pathways.
The dione functional group, characterized by the presence of two carbonyl moieties within a single molecule, is a cornerstone in organic synthesis and medicinal chemistry. The relative positioning of these carbonyl groups—1,2 (α-diones), 1,3 (β-diones), and 1,4 (γ-diones)—imparts distinct reactivity profiles, making them versatile synthons for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. This technical guide delves into the core chemical reactions of diones, offering practical experimental details and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug discovery.
Keto-Enol Tautomerism in Diones
A fundamental aspect of dione chemistry is the phenomenon of keto-enol tautomerism, an equilibrium between the diketo form and one or more enol forms. This equilibrium is significantly influenced by the solvent, temperature, and the specific structure of the dione. In many 1,3-diones, the enol form is particularly stabilized by intramolecular hydrogen bonding and conjugation, leading to a substantial population of the enol tautomer at equilibrium.
Quantitative Analysis of Tautomerism in Cyclohexane-1,3-diones:
The equilibrium between the keto and enol forms of cyclohexane-1,3-dione derivatives has been quantitatively studied using NMR spectroscopy. The relative populations of the tautomers are highly solvent-dependent, with non-polar solvents favoring the hydrogen-bonded enol form and polar solvents shifting the equilibrium towards the diketo form.[1]
| Compound | Solvent | % Keto Form | % Enol Form | Reference |
| 4,4-dimethyl-cyclohexane-1,3-dione | CCl4 | 14 | 86 | [1] |
| 4,4-dimethyl-cyclohexane-1,3-dione | DMSO | 48 | 52 | [1] |
| 4-methyl-cyclohexane-1,3-dione | CCl4 | - | >95 (enol) | [1] |
| 4-methyl-cyclohexane-1,3-dione | DMSO | 35 | 65 | [1] |
Key Reactions of Dione Functional Groups
The electrophilic nature of the carbonyl carbons and the acidity of the α-hydrogens make diones susceptible to a wide range of chemical transformations.
Reactions of 1,2-Diones
1,2-diones, such as benzil and camphorquinone, are valuable precursors for the synthesis of various heterocyclic compounds and are also utilized in photochemistry.
Synthesis of Quinoxalines: A classic reaction of 1,2-diones is their condensation with 1,2-diamines to form quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities.[2][3][4]
| 1,2-Dione | 1,2-Diamine | Catalyst/Conditions | Product | Yield | Reference |
| Benzil | o-phenylenediamine | I2 (0.25 mmol), DMSO, RT, 12 h | 2,3-Diphenylquinoxaline | 80-90% | [2] |
| Benzil | o-phenylenediamine | Zn(OTf)2 (0.2 mmol), CH3CN, RT | 2,3-Diphenylquinoxaline | 85-91% | [2] |
| Benzil | o-phenylenediamine | TiO2-Pr-SO3H (1 mol%), RT, 10 min | 2,3-Diphenylquinoxaline | 95% | [2] |
| Benzil | o-phenylenediamine | Pyridine, THF, RT, 2 h | 2,3-Diphenylquinoxaline | Excellent | [3] |
| Benzil | o-phenylenediamine | Alumina-supported MoVP, Toluene, RT | 2,3-Diphenylquinoxaline | 92% | [4] |
Photochemical Reactions: 1,2-diones can undergo photochemical reactions, such as the Norrish-Yang Type II reaction, leading to the formation of cyclobutanol derivatives.[5] Camphorquinone is a well-known photoinitiator used in dental composites, which upon exposure to visible light, generates free radicals to initiate polymerization.[6][7]
Reactions of 1,3-Diones
The presence of an acidic methylene group between the two carbonyls makes 1,3-diones particularly reactive nucleophiles in their enolate form.
Michael Addition: 1,3-diones readily undergo Michael addition to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond and a 1,5-dicarbonyl compound. This reaction is a fundamental C-C bond-forming strategy in organic synthesis.
Knoevenagel Condensation: This reaction involves the condensation of a 1,3-dione with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[8][9][10]
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | - | [8] |
| Various benzaldehydes | Malonic acid | NH4HCO3, 90°C, 2 h (solvent-free) | High conversion | [10] |
| 4-Methylbenzaldehyde | Diethyl malonate | Dimethylaminopyridine | - | [9] |
Gewald Reaction: The Gewald reaction is a multi-component reaction that utilizes a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to synthesize polysubstituted 2-aminothiophenes.[11][12][13][14]
Reactions of 1,4-Diones
1,4-diones are key substrates for the synthesis of five-membered heterocycles.
Paal-Knorr Furan Synthesis: The acid-catalyzed cyclization of 1,4-diones is a widely used method for the preparation of substituted furans.[15][16][17]
Paal-Knorr Pyrrole Synthesis: In the presence of ammonia or a primary amine, 1,4-diones undergo condensation to form substituted pyrroles.[16][17]
Annulation Reactions
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. Typically, a cyclic 1,3-dione or its enolate is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a new six-membered ring, yielding a cyclohexenone derivative. This reaction is instrumental in the synthesis of steroids and other polycyclic natural products.[18][19][20][21]
Experimental Protocols
Synthesis of 2,3-Diphenylquinoxaline from Benzil
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of alumina-supported molybdovanadophosphate (MoVP) catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol to obtain white needles of 2,3-diphenylquinoxaline. Yield: 92%.[4] Melting Point: 127-128°C.[4]
Paal-Knorr Furan Synthesis
General Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like TiCl4).[17]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by chromatography or recrystallization.
Robinson Annulation to form the Wieland-Miescher Ketone
Procedure:
-
Combine 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone in a suitable solvent.
-
Add a catalytic amount of (S)-proline.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by silica gel chromatography. Yield: 75%.[22] Enantiomeric Ratio: 84:16.[22]
Diones in Signaling Pathways
Dione-containing molecules have emerged as significant players in the modulation of cellular signaling pathways, a critical aspect of drug development. A prominent example is curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione), a natural product whose 1,3-dione moiety is crucial for its biological activity.[23]
Curcumin is known to inhibit multiple signaling pathways implicated in cancer, including the PI3K/Akt and MAPK pathways.[23][24][25] These pathways are often hyperactivated in cancer cells, promoting proliferation, survival, and metastasis.
Caption: Curcumin inhibits the PI3K/Akt and MAPK signaling pathways.
The ability of the dione moiety in curcumin to act as a Michael acceptor and its chelation properties are thought to contribute to its interaction with and inhibition of various protein kinases and other signaling molecules. This highlights the potential of designing novel dione-containing compounds as targeted therapies in oncology and other diseases.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in understanding complex synthetic sequences.
Robinson Annulation Workflow
The Robinson annulation is a two-step process that can be represented as a logical workflow.
Caption: Logical workflow of the Robinson Annulation reaction.
This guide provides a foundational understanding of the rich and varied chemistry of dione functional groups. The provided data and protocols serve as a practical resource for chemists engaged in the synthesis of complex molecules and the development of novel therapeutic agents. The continued exploration of dione reactivity will undoubtedly lead to the discovery of new synthetic methodologies and bioactive compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 3. acgpubs.org [acgpubs.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camphorquinone - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. research.tue.nl [research.tue.nl]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. scribd.com [scribd.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Robinson annulation - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione from 2-aminopyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from 2-aminopyridine. The primary synthetic route detailed is the classical cyclocondensation reaction with diethyl malonate, a robust and widely employed method.[1] An alternative solvent-free ("neat") synthesis is also presented, offering a more environmentally friendly approach. This application note includes detailed experimental protocols, a summary of reaction parameters and yields, and characterization data. Furthermore, the biological relevance of the pyrido[1,2-a]pyrimidine core is discussed, with a focus on the role of its derivatives as inhibitors of key signaling pathways in cancer, such as the RAF-MEK-ERK and eEF-2K pathways.
Introduction
The this compound core structure is a prominent scaffold in the development of novel therapeutic agents due to its diverse biological activities. Derivatives of this heterocyclic system have shown promise as anticancer agents by inhibiting critical cellular signaling pathways. This document outlines the foundational synthesis of the parent compound, providing a crucial starting point for the development of a library of derivatives for drug discovery and development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of 2-aminopyridine with diethyl malonate. This reaction can be performed under traditional reflux conditions or using a solvent-free "neat" method.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Classical Synthesis under Reflux
This protocol is a well-established method for the synthesis of the title compound.
Materials:
-
2-aminopyridine
-
Diethyl malonate
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine and an excess of diethyl malonate. While the reaction can be run neat, ethanol can be used as a solvent.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the excess diethyl malonate and ethanol (if used) can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or xylene, to yield yellowish prisms.[2]
Protocol 2: Solvent-Free ("Neat") Synthesis
This method offers a greener alternative by eliminating the need for a solvent.
Materials:
-
2-aminopyridine
-
Diethyl malonate
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, charge 2-aminopyridine and diethyl malonate. Diethyl malonate serves as both a reactant and the reaction solvent.[3]
-
Heat the mixture with stirring. A typical reaction temperature is around 160-180°C.
-
Maintain the temperature for the duration of the reaction, which can range from a few hours to overnight. An improved yield has been observed with a longer reaction time of 18 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Collect the solid product by filtration, wash with a cold solvent like diethyl ether to remove any unreacted diethyl malonate, and dry.
Data Presentation
| Parameter | Classical Synthesis (with solvent) | Solvent-Free ("Neat") Synthesis | Reference(s) |
| Reagents | 2-aminopyridine, diethyl malonate | 2-aminopyridine, diethyl malonate | [2][3] |
| Solvent | Ethanol (optional) | None | [2][3] |
| Temperature | Reflux | 160-180°C | [2][3] |
| Reaction Time | Several hours | 4-18 hours | [3] |
| Yield | Moderate to good | Up to 78% | [2][3] |
| Purification | Recrystallization (Ethanol/Xylene) | Filtration and washing | [2] |
| Product Appearance | Yellowish prisms | Solid | [2] |
| Melting Point | 220.1-220.3°C | Not specified | [2] |
Characterization Data
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the pyridopyrimidine ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons typically in the range of δ 162-176 ppm.[1]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (162.15 g/mol ).
Biological Applications and Signaling Pathways
While the direct biological activity of the unsubstituted this compound is not extensively documented, its derivatives are of significant interest in oncology for their ability to inhibit key signaling pathways that are often dysregulated in cancer.
Inhibition of the RAF-MEK-ERK Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers. Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been shown to act as blockers of this pathway, leading to decreased phosphorylation of ERK and MEK, induction of apoptosis, and suppression of cell migration.[4]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyridopyrimidine derivatives.
Inhibition of the eEF-2K Signaling Pathway
Eukaryotic elongation factor-2 kinase (eEF-2K) is a key regulator of protein synthesis. Its activation leads to the inhibition of translation elongation, a process that is often upregulated in cancer cells to support their rapid growth. Certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K, suggesting a therapeutic strategy to modulate protein synthesis in cancer.[5] The eEF-2K pathway is regulated by upstream signals such as AMPK and mTOR.[6][7]
Caption: Regulation of the eEF-2K signaling pathway and its inhibition by pyridopyrimidine derivatives.
Conclusion
The synthesis of this compound from 2-aminopyridine and diethyl malonate is a straightforward and efficient process. The availability of both classical and solvent-free methods provides flexibility for researchers. The resulting compound is a valuable building block for the synthesis of derivatives with potential therapeutic applications, particularly in the field of oncology, through the modulation of key cellular signaling pathways. This document serves as a practical guide for the synthesis and further exploration of this important heterocyclic scaffold.
References
- 1. This compound | 22288-66-0 | Benchchem [benchchem.com]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
One-Pot Synthesis of Substituted Pyridopyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of substituted pyridopyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities.[1][2] The methodologies presented here focus on efficient, environmentally friendly, and high-yield synthetic routes, including multi-component reactions under various catalytic conditions.
Application Note 1: Bismuth(III) Triflate Catalyzed Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This method offers an efficient and rapid one-pot synthesis of 7-amino-5-(substituted-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. The use of bismuth(III) triflate as a catalyst provides mild reaction conditions and the potential for catalyst recycling.[1]
Reaction Workflow:
Figure 1: Workflow for Bismuth(III) Triflate Catalyzed Synthesis.
Experimental Protocol:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).[1]
-
Add bismuth(III) triflate (10 mol%) to the mixture.[1]
-
Stir the reaction mixture and reflux at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure substituted pyrido[2,3-d]pyrimidine.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 95 |
| 3 | 4-Methylbenzaldehyde | 7-amino-1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 93 |
| 4 | 4-Methoxybenzaldehyde | 7-amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 90 |
Table 1: Yields of substituted pyrido[2,3-d]pyrimidines using bismuth(III) triflate catalysis. Data sourced from[1].
Application Note 2: Microwave-Assisted One-Pot Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes a high-yield, one-pot microwave-assisted cyclocondensation for the synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. This method allows for the creation of up to four diversity centers in a single step.[3]
Reaction Signaling Pathway:
Figure 2: Microwave-Assisted Synthesis Pathway.
Experimental Protocol:
-
In a microwave-safe vessel, mix the α,β-unsaturated ester (1 mmol), the amidine system (e.g., guanidine) (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol).[3]
-
Add a suitable solvent (e.g., ethanol or DMF) if the reaction is not performed under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120°C for 5-10 minutes).[4]
-
After irradiation, cool the vessel to room temperature.
-
The resulting product can be isolated by filtration if it precipitates, or by standard work-up procedures such as extraction and column chromatography.
Quantitative Data Summary:
| Entry | Aldehyde | Active Methylene Compound | Yield (%) (Microwave) | Time (min) (Microwave) |
| 1 | Benzaldehyde | Malononitrile | 95 | 5 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 93 | 7 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | 92 | 7 |
| 4 | 4-Methoxybenzaldehyde | Malononitrile | 90 | 10 |
Table 2: Yields and reaction times for the microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Data sourced from[4].
Application Note 3: Aqueous Media Synthesis of Pyrido[2,3-d]pyrimidines using a Brønsted-Acidic Ionic Liquid
This method provides an environmentally friendly, one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives using a Brønsted-acidic ionic liquid as a reusable catalyst. The reaction is performed under solvent-free conditions, offering advantages such as mild reaction conditions, short reaction times, and easy work-up.[5]
Logical Relationship Diagram:
Figure 3: Logical Flow of Ionic Liquid Catalyzed Synthesis.
Experimental Protocol:
-
In a flask, mix 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), an aromatic aldehyde (1 mmol), and ethyl cyanoacetate or Meldrum's acid (1 mmol).[5]
-
Add the Brønsted-acidic ionic liquid, 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4), as the catalyst.[5]
-
Stir the mixture at a mild temperature (e.g., 80-100°C) for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and stir.
-
The solid product is collected by filtration, washed with water, and dried. The ionic liquid can be recovered from the aqueous filtrate and reused.[5]
Quantitative Data Summary:
| Entry | Aldehyde | Active Methylene | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl Cyanoacetate | 25 | 94 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 20 | 96 |
| 3 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 15 | 98 |
| 4 | Benzaldehyde | Meldrum's Acid | 30 | 92 |
Table 3: Reaction times and yields for the Brønsted-acidic ionic liquid-catalyzed synthesis of pyrido[2,3-d]pyrimidines. Data sourced from[5].
References
- 1. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 5. A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving Pyridopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of complex heterocyclic systems involving pyridopyrimidines via 1,3-dipolar cycloaddition reactions. The focus is on providing practical, step-by-step experimental guidance and relevant data to facilitate the application of these powerful synthetic methods in academic and industrial research, particularly in the field of drug discovery.
Introduction
1,3-Dipolar cycloadditions are powerful and versatile chemical reactions for the construction of five-membered heterocyclic rings.[1] These reactions, which involve the combination of a 1,3-dipole with a dipolarophile, are known for their high degree of stereospecificity and regioselectivity, making them invaluable tools in modern organic synthesis.[1][2] Among the various 1,3-dipoles, azomethine ylides are frequently employed for the synthesis of nitrogen-containing heterocycles like pyrrolidines and their fused derivatives.[3] The pyridopyrimidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial properties. The fusion of a pyrrolidine ring to a pyridopyrimidine core through 1,3-dipolar cycloaddition offers a direct route to novel and complex chemical entities with significant potential for drug development.
This application note details a specific protocol for an intramolecular 1,3-dipolar cycloaddition to synthesize a furo-pyrrolo-pyrido-pyrimidine derivative, a complex heterocyclic system of interest in medicinal chemistry.[4][5] Additionally, a general protocol for intermolecular cycloaddition with an activated pyridine ring is provided as a reference for broader applications.
Reaction Schematics and Workflow
The following diagrams illustrate the general workflow and a specific intramolecular 1,3-dipolar cycloaddition involving a pyrimidine derivative.
Caption: General experimental workflow for 1,3-dipolar cycloaddition reactions.
Caption: Intramolecular cycloaddition leading to a fused pyridopyrimidine system.[4]
Experimental Protocols
Protocol 1: Synthesis of a Furo-Pyrrolo-Pyrido-Pyrimidine Derivative via Intramolecular 1,3-Dipolar Cycloaddition[4][5]
This protocol is based on the synthesis of a complex heterocyclic system where the azomethine ylide is generated in situ and undergoes an intramolecular cycloaddition.
Materials:
-
6-(N-furfuryl-N-anisidine)-5-formyl-1,3-dimethyl pyrimidinedione
-
Diethylaminomalonate hydrochloride
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
A solution of 6-(N-furfuryl-N-anisidine)-5-formyl-1,3-dimethyl pyrimidinedione and an equimolar amount of diethylaminomalonate hydrochloride in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure furo-pyrrolo-pyrido-pyrimidine derivative.
-
The structure of the final compound is confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.
Protocol 2: General Procedure for Intermolecular [3+2] Cycloaddition of an Azomethine Ylide with an Activated Pyridine Derivative[6]
This protocol is adapted from the reaction of N-methyl azomethine ylide with electron-deficient nitropyridines and can serve as a starting point for reactions with similarly activated pyridopyrimidine systems.
Materials:
-
Activated pyridopyrimidine derivative (dipolarophile)
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Anhydrous toluene
Procedure:
-
To a suspension of the activated pyridopyrimidine derivative (1.0 mmol) in anhydrous toluene (10-15 mL) in a round-bottom flask, add sarcosine (2.0 mmol) and paraformaldehyde (4.0 mmol).
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux (approximately 110 °C).
-
The reaction is stirred vigorously at reflux for the time required for the starting material to be consumed, as monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired pyrrolidinyl-pyridopyrimidine product.
-
The product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrroline derivatives condensed with a pyridine ring, which serves as a model for the expected outcomes of intermolecular 1,3-dipolar cycloadditions with activated pyridopyrimidine systems.[6]
| Entry | Pyridine Derivative (Dipolarophile) | Product | Yield (%) | M.p. (°C) |
| 1 | 2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine | Methyl 4-(benzylthio)-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate | 64 | 93-95 |
| 2 | 3-Nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine | Methyl 2-methyl-4-(4-nitrophenoxy)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylate | 40 | 101-103 |
Note: The yields and melting points are specific to the reactions with nitropyridine derivatives and may vary for pyridopyrimidine substrates.
Concluding Remarks
The 1,3-dipolar cycloaddition reaction is a highly effective method for the synthesis of novel, complex heterocyclic compounds based on the pyridopyrimidine scaffold. The provided protocols offer a practical starting point for researchers to explore both intramolecular and intermolecular variants of this reaction. The ability to generate diverse molecular architectures through this methodology holds significant promise for the discovery of new therapeutic agents and functional materials. It is recommended to optimize reaction conditions such as solvent, temperature, and catalyst for each specific pyridopyrimidine substrate to achieve the best results.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview
The pyridopyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, with various isomers demonstrating a wide array of biological activities. While the specific isomer 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS: 22288-66-0) is a known chemical entity, its therapeutic applications are not as extensively documented as its close structural relative, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . This document will provide a detailed account of the known synthesis and chemistry of this compound, and will extensively cover the well-established medicinal applications of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold as a key exemplar of the therapeutic potential of this class of compounds.
Application Notes
The this compound core, characterized by a pyridine ring fused to a pyrimidine-2,4-dione, serves as a versatile starting material for more complex molecules due to its planar, electron-deficient structure. Its chemical reactivity and rigid framework make it an attractive scaffold for the development of novel therapeutic agents.[1] While specific biological data for the parent compound is limited, its derivatives have been explored for various therapeutic applications.
In contrast, the isomeric pyrido[2,3-d]pyrimidine scaffold has been the subject of intensive research, leading to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases.
Anticancer Activity
Derivatives of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have emerged as a significant class of anticancer agents, targeting multiple facets of cancer cell proliferation and survival.
-
Kinase Inhibition: Many derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
eEF-2K Inhibition: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K).[2][3] eEF-2K is involved in protein synthesis and is a target in cancer therapy. Compound 6 in a study demonstrated an IC50 of 420 nM against eEF-2K.[2][3]
-
RAF-MEK-ERK Pathway Blockade: Novel derivatives have been developed as blockers of the RAF-MEK-ERK (MAPK) signaling pathway, which is constitutively activated in many tumors.[4] The compound 14m from a specific study showed excellent antiproliferative activity against several cancer cell lines, including MCF-7 and A375.[4]
-
EGFR Inhibition: The pyrido[2,3-d]pyrimidin-4(3H)-one core has been utilized to design inhibitors of the epidermal growth factor receptor (EGFR).[5] Certain tetracyclic derivatives exhibited potent cytotoxic activity against A-549 and PC-3 cancer cell lines, with IC50 values in the low micromolar range.[5]
-
-
Cytotoxic Activity: The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. For instance, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promising anticancer activity.[6] Similarly, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated significant growth inhibitory effects against HepG-2, HCT-116, and PC-3 cell lines.[7][8]
Anti-inflammatory Activity
The pyrido[2,3-d]pyrimidine scaffold has also been investigated for its anti-inflammatory properties.
-
COX-2 Inhibition: A series of pyrido[2,3-d]pyrimidine-1,4-dione derivatives were designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors.[9] Some of these compounds exhibited anti-inflammatory activity more potent than the standard drug indomethacin in a rat paw edema model, with the added benefit of greater gastric safety, suggesting COX-2 selectivity.[9]
Antimicrobial Activity
The broad biological profile of pyridopyrimidines extends to antimicrobial activity. Novel hybrids of pyrimidine-2,4-dione with 2H-thiopyran have been synthesized and evaluated for their antibacterial and antifungal activities against clinical pathogens.[10]
Quantitative Data
The following tables summarize the quantitative data for the biological activities of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Compound 6 | eEF-2K Inhibition | - | 0.42 | [2][3] |
| Compound 9 | eEF-2K Inhibition | - | 0.93 | [2][3] |
| Compound 14m | Antiproliferative | MCF-7 | Not specified | [4] |
| A375 | Not specified | [4] | ||
| SK-MEL-2 | Not specified | [4] | ||
| SK-HEP-1 | Not specified | [4] | ||
| Compound 8a | Cytotoxicity | A-549 | 16.2 | [5] |
| PC-3 | 7.98 | [5] | ||
| Compound 8b | Cytotoxicity | A-549 | 16 | [5] |
| Compound 8d | Cytotoxicity | A-549 | 7.23 | [5] |
| PC-3 | 7.12 | [5] | ||
| PD180970 | p210Bcr-Abl Phos. | K562 | 0.17 | [7] |
Table 2: Anti-inflammatory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Assay | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound 1 | Paw Induced Edema | 10 | 60 | [9] |
| Indomethacin | Paw Induced Edema | 10 | - | [9] |
Table 3: Antimicrobial Activity of Pyrimidine-2,4-dione Hybrids
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [10] |
| C. albicans | 0.25 | [10] |
Experimental Protocols
Synthesis of this compound
A primary method for synthesizing the this compound scaffold is through the condensation reaction of 2-aminopyridine derivatives with a three-carbon component like malonic acid or its esters.[1]
Protocol: Condensation of 2-Aminopyridine with Diethyl Malonate
-
Reactants: A substituted 2-aminopyridine (e.g., 4-methyl-2-aminopyridine) and diethyl malonate.
-
Solvent and Conditions: The reaction is typically carried out under reflux conditions.
-
Procedure: a. To a solution of the substituted 2-aminopyridine in a suitable solvent, add an equimolar amount of diethyl malonate. b. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the resulting solid by recrystallization or column chromatography to yield the corresponding this compound derivative.
Biological Assays
Protocol: In Vitro eEF-2K Inhibition Assay
This protocol is based on the evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors.[2]
-
Materials: Recombinant eEF-2K, substrate peptide, ATP, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in a suitable buffer. b. In a 96-well plate, add the recombinant eEF-2K enzyme, the substrate peptide, and the test compounds at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]
-
Materials: Human cancer cell lines (e.g., A-549, PC-3), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a multi-well plate reader.
-
Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO). e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader. f. Calculate the percentage of cell viability for each compound concentration relative to an untreated control. g. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathway
Caption: RAF-MEK-ERK signaling pathway and points of inhibition by pyrido[2,3-d]pyrimidine derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of pyridopyrimidine derivatives.
References
- 1. This compound | 22288-66-0 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols: Design of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as kinase inhibitors, targeting various kinases such as eEF-2K, PIM-1, and those in the RAF-MEK-ERK pathway.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives against different kinase targets.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against eEF-2K
| Compound ID | R¹ | R² | R³ | IC₅₀ (nM)[1][2] |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420[1][2] |
| 9 | Propyl | CONH₂ | Cyclopropyl | 930[1][2] |
| 12 | Ethyl | CN | Cyclopropyl | >25,000 |
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase
| Compound ID | Structure | IC₅₀ (nM)[3][4] | % Inhibition[3][4] |
| 4 | (Structure not fully specified) | 11.4[3][4] | 97.8[3][4] |
| 10 | (Structure not fully specified) | 17.2[3][4] | 94.6[3][4] |
| Staurosporine (Control) | - | 16.7[3][4] | 95.6[3][4] |
Table 3: Anti-proliferative Activity of Compound 14m against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | (Value not specified) |
| A375 | Melanoma | (Value not specified) |
| SK-MEL-2 | Melanoma | (Value not specified) |
| SK-HEP-1 | Liver Cancer | (Value not specified) |
Note: Specific IC₅₀ values for compound 14m were not provided in the search results, but it was stated to have excellent antiproliferative activity[5].
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
This protocol is a general procedure based on the synthesis of eEF-2K inhibitors[1].
Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
Caption: General synthetic workflow for pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
Materials:
-
6-Amino-1,3-disubstituted uracil
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
Triethylamine
-
Cyanoacetamide
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, cautiously add oxalyl chloride to a solution of dimethylformamide at 0 °C. Stir the mixture for 30 minutes.
-
Formation of the Intermediate: Add the 6-amino-1,3-disubstituted uracil to the prepared Vilsmeier reagent. Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Cyclization: To the resulting intermediate HCl salt, add ethanol, triethylamine, and cyanoacetamide. Reflux the mixture for the time indicated by TLC monitoring for the formation of the product.
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)
This protocol is adapted from methodologies used for evaluating PIM-1 kinase inhibitors[3][4].
Workflow for In Vitro Kinase Inhibition Assay
References
- 1. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridopyrimidines as Versatile Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrimidines, a class of bicyclic heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them attractive candidates for the development of novel therapeutics. This document provides an overview of the applications of pyridopyrimidines, particularly as kinase inhibitors in oncology, and details protocols for their synthesis and biological evaluation.
The versatility of the pyridopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several pyridopyrimidine derivatives have entered clinical trials, and some, like palbociclib, have been approved for therapeutic use, highlighting the clinical significance of this scaffold.[1]
Therapeutic Applications
Pyridopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2] Their most prominent application to date is in the field of oncology, where they have been successfully developed as inhibitors of various protein kinases.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridopyrimidine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[3][4][5]
PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cancer. Pyridopyrimidine-based compounds have been designed as dual inhibitors of PI3K and mTOR, demonstrating nanomolar enzymatic and cellular activities.[6] These inhibitors can induce G1-phase cell cycle arrest and apoptosis in cancer cells.[6]
Tyrosine Kinase Inhibition: Pyridopyrimidines have been extensively explored as tyrosine kinase inhibitors.[7][8][9] For example, they have shown significant activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), two key targets in cancer therapy.[10]
PIM-1 Kinase Inhibition: PIM-1 kinase is overexpressed in various cancers and plays a role in cell survival and proliferation. Novel pyridopyrimidine derivatives have been synthesized that exhibit potent PIM-1 kinase inhibition, leading to cytotoxicity in cancer cell lines.[11]
The following diagram illustrates a simplified signaling pathway involving PI3K, mTOR, and downstream effectors, which can be targeted by pyridopyrimidine-based inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxic activity of selected pyridopyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 52 | HepG-2 (Liver) | 0.3 | [7] |
| 55 | HepG-2 (Liver) | 0.3 | [7] |
| 59 | HepG-2 (Liver) | 0.6 | [7] |
| 60 | PC-3 (Prostate) | 5.47 | [7] |
| 52 | PC-3 (Prostate) | 6.6 | [7] |
| 53 | HCT-116 (Colon) | 5.9 | [7] |
| 60 | HCT-116 (Colon) | 6.9 | [7] |
| 52 | HCT-116 (Colon) | 7 | [7] |
| 5a | MCF-7 (Breast) | 1.77 | [10] |
| 5e | MCF-7 (Breast) | 1.39 | [10] |
| 6b | HepG2 (Liver) | 2.68 | [10] |
| 5a | HepG2 (Liver) | 2.71 | [10] |
| 4 | MCF-7 (Breast) | 0.57 | [11] |
| 11 | MCF-7 (Breast) | 1.31 | [11] |
| 4 | HepG2 (Liver) | 1.13 | [11] |
| 11 | HepG2 (Liver) | 0.99 | [11] |
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A common and efficient method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold is the multi-component reaction.[12] This approach offers advantages such as high atom economy, simplified purification, and the ability to generate diverse libraries of compounds.
The following diagram outlines a generalized workflow for the synthesis and evaluation of pyridopyrimidine derivatives.
Protocol for a One-Pot Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve 6-aminouracil (1 mmol), an appropriate aldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent such as water or ethanol.[7][13]
-
Catalyst Addition: Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid, nanocrystalline MgO).[7][13]
-
Reaction: Reflux the mixture with stirring for the appropriate time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridopyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The logical relationship for interpreting the results of a cytotoxicity assay is depicted below.
Conclusion
The pyridopyrimidine scaffold represents a highly valuable framework in the realm of drug discovery. Its synthetic tractability and ability to modulate the activity of numerous biologically relevant targets, particularly protein kinases, have cemented its importance in the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the potential of pyridopyrimidine derivatives in their own drug discovery endeavors. Continued exploration of this versatile scaffold is poised to yield further breakthroughs in the treatment of cancer and other diseases.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. [PDF] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 14. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Novel 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core, in particular, are of significant interest for their potential as anticancer agents. These compounds often exhibit potent cytotoxic effects against various cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a summary of the anticancer activity, relevant quantitative data, and detailed experimental protocols for the synthesis and evaluation of novel this compound analogs and structurally related compounds. The information herein is intended to serve as a guide for researchers in the development and application of this promising class of molecules.
Data Presentation: Anticancer Activity
The anticancer efficacy of novel pyrido[1,2-a]pyrimidine analogs and their structural isomers, pyrido[2,3-d]pyrimidines, has been evaluated against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine-4(3H)-one Derivatives against Various Cancer Cell Lines. [1]
| Compound | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | Reference Drug (Erlotinib) |
| 8a | 16.2 | 7.98 | - | - | 6.53 (A-549), 11.05 (PC-3) |
| 8b | 16.0 | 18.01 | - | - | 6.53 (A-549), 11.05 (PC-3) |
| 8d | 7.23 | 7.12 | - | - | 6.53 (A-549), 11.05 (PC-3) |
| 9a | - | 9.26 | - | - | 11.05 (PC-3) |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives. [2]
| Compound | MCF-7 (Breast) | A375 (Melanoma) | SK-MEL-2 (Melanoma) | SK-HEP-1 (Liver) |
| 14m | Excellent | Excellent | Excellent | Excellent |
*Specific IC50 values were not provided in the abstract, but described as "excellent antiproliferative activity".
Table 3: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 8a | EGFRWT | 0.099 | [1] |
| 8a | EGFRT790M | 0.123 | [1] |
| 8d | EGFRT790M | 0.290 | [1] |
| 9a | EGFRT790M | 0.571 | [1] |
| Compound 4 | PIM-1 | 0.0114 | [3] |
| Compound 10 | PIM-1 | 0.0172 | [3] |
| Compound 6 | eEF-2K | 0.420 | [4][5] |
| Compound 9 | eEF-2K | 0.930 | [4][5] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives[6]
This protocol describes a general synthetic route that can be adapted for the synthesis of this compound analogs.
-
Preparation of Pyridin-2-amine Intermediate:
-
Start with 2(1H)-pyridone.
-
Perform hydrolysis, de-carboxylation, and selective O-alkylation.
-
A subsequent rearrangement reaction yields the corresponding pyridin-2-amine.
-
-
Reaction with Diethyl 2-(ethoxymethylene)malonate (EMME):
-
React the pyridin-2-amine intermediate with EMME under conventional heating.
-
-
Cyclization:
-
Subject the product from the previous step to microwave irradiation to induce cyclization, yielding the ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
-
-
Amidation:
-
Couple the resulting ester with various substituted aliphatic amines to form the final pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7) in 96-well plates at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Erlotinib) should be included.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability versus the compound concentration.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation[2]
-
Cell Lysis:
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated ERK, MEK, total ERK, total MEK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for novel pyrido[1,2-a]pyrimidine analogs.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of novel compounds.
Diagram 3: Targeted RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyridopyrimidine analogs.[2]
Conclusion
The this compound scaffold and its structural isomers represent a promising avenue for the discovery of novel anticancer agents. The data and protocols presented here provide a foundation for researchers to design, synthesize, and evaluate new analogs with improved potency and selectivity. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to advance their potential clinical translation.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the antimicrobial and antifungal screening of pyridopyrimidine derivatives. It includes detailed experimental protocols for common assays, a summary of quantitative data from recent studies, and a visual representation of the general experimental workflow.
Introduction
Pyridopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antimicrobial and antifungal agents.[1][2] The growing concern over multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, and pyridopyrimidine scaffolds have emerged as a promising area of research.[3][4] This document outlines standardized methods for evaluating the efficacy of these compounds against a range of microbial pathogens.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of various pyridopyrimidine derivatives against selected bacterial and fungal strains, as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity of Pyridopyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyridothienopyrimidine 3a | 4-16 | 4-16 | 4-16 | 4-16 | [3] |
| Pyridothienopyrimidine 5a | >16 | 8-16 | 8-16 | 8-16 | [3] |
| Pyridothienopyrimidine 6b | 4-16 | 4-16 | 4-16 | 4-16 | [3] |
| Pyridothienopyrimidine 6c | 4-16 | 4-16 | 4-16 | 4-16 | [3] |
| Pyridothienopyrimidine 9b | 4-16 | 4-16 | 4-16 | 4-16 | [3] |
| Pyridopyrimidine 6o | 2-5 | - | 2-5 | 2-5 | [5][6] |
| Polysubstituted Pyrimidine 2 | - | 2x Ampicillin | - | 1x Ampicillin | [7] |
| Pyridothienopyrimidine 6a | 4-16 | - | 8 | 16 | [8] |
| Pyridothienopyrimidine 7b | 4-16 | - | 8 | 16 | [8] |
| Pyridothienopyrimidine 7c | 4-16 | - | 8 | 16 | [8] |
| Pyridothienopyrimidine 9a | 4-16 | - | 8 | 16 | [8] |
Note: "-" indicates data not reported in the cited source. Activity of compound 2 is reported relative to the standard drug Ampicillin.
Table 2: Antifungal Activity of Pyridopyrimidine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Phomopsis sp. | Reference |
| Pyridothienopyrimidine 3a | 4-16 | 4-16 | - | [3] |
| Pyridothienopyrimidine 5a | 4-16 | 4-16 | - | [3] |
| Pyridothienopyrimidine 6b | 4-16 | 4-16 | - | [3] |
| Pyridothienopyrimidine 9b | 4-16 | 4-16 | - | [3] |
| Pyridopyrimidine Carboxylate E | Moderate to Considerable | Moderate to Considerable | - | [1] |
| Pyridopyrimidine Carboxylate F | Moderate to Considerable | Moderate to Considerable | - | [1] |
| Pyrimidine Derivative 5o | - | - | 10.5 (EC50) | [9] |
| 1,6-dihydropyrimidine C1-C41 | Screened | - | - | [10] |
| Pyridothienopyrimidine 6c | 4-16 | 4-16 | - | [8] |
| Pyridothienopyrimidine 8b | 4-16 | 4-16 | - | [8] |
| Pyridothienopyrimidine 9a | 4-16 | 4-16 | - | [8] |
| Pyridothienopyrimidine 9b | 4-16 | 4-16 | - | [8] |
Note: "-" indicates data not reported in the cited source. Some studies report qualitative assessments ("Moderate to Considerable"). EC50 value is provided for compound 5o.
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal screening experiments are provided below.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.[3][5]
-
Materials:
-
Test pyridopyrimidine derivatives
-
Standard antibiotic (e.g., Amoxicillin, Ampicillin, Gentamicin)[3][8][11]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[3][11]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Protocol:
-
Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drug directly in the microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to obtain a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).
-
Incubate the plates at 37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. The MIC can also be determined by measuring the absorbance at 600 nm.
-
2. Agar Disc Diffusion Method
This method is used for qualitative screening of antimicrobial activity.
-
Materials:
-
Test pyridopyrimidine derivatives
-
Standard antibiotic discs
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator
-
-
Protocol:
-
Prepare MHA plates and allow them to solidify.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension to create a lawn.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds and the standard antibiotic.
-
Place the impregnated discs on the surface of the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
3. Poisoned Food Technique for Antifungal Screening
This method is commonly used to evaluate the antifungal activity of compounds against phytopathogenic fungi.[12][13]
-
Materials:
-
Protocol:
-
Prepare PDA medium and sterilize it.
-
While the PDA is still molten, add the test compounds and standard fungicide at desired concentrations to create "poisoned" media.
-
Pour the poisoned media into sterile Petri plates and allow them to solidify. A control plate without any test compound should also be prepared.
-
Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a young, actively growing fungal culture.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 72-96 hours), or until the fungal growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
Visualizations
The following diagram illustrates the general workflow for antimicrobial and antifungal screening of newly synthesized compounds.
Caption: General workflow for antimicrobial and antifungal screening.
The following diagram illustrates the logical relationship in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logic flow for MIC determination via broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer A… [ouci.dntb.gov.ua]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 10. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. [wisdomlib.org]
- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
Application Notes and Protocols for High-Throughput Screening of Pyridopyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, particularly as anticancer agents.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases.[2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyridopyrimidine libraries to identify and characterize potential drug candidates. The focus is on cell-based cytotoxicity assays and specific kinase inhibition assays, which are crucial for the initial stages of drug development.
Data Presentation: Efficacy of Pyridopyrimidine Derivatives
The following tables summarize the biological activity of representative pyridopyrimidine compounds from various screening assays. These tables are intended to provide a comparative overview of the potency and selectivity of different pyridopyrimidine scaffolds.
Table 1: Cytotoxicity of Pyridopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1 | |||||
| Compound 5a | MCF-7 | MTT | 1.77 ± 0.10 | Taxol | 8.48 ± 0.46 |
| Compound 5e | MCF-7 | MTT | 1.39 ± 0.08 | Taxol | 8.48 ± 0.46 |
| Compound 6b | HepG2 | MTT | 2.68 ± 0.14 | Taxol | 14.60 ± 0.79 |
| Compound 7b | MCF-7 | MTT | 6.22 ± 0.34 | Taxol | 8.48 ± 0.46 |
| Series 2 | |||||
| Compound 4c | MCF-7 | SRB | 27.086 | Palbociclib | - |
| Compound 4a | MCF-7 | SRB | - | Palbociclib | - |
| Compound 4c | MDAMB-231 | SRB | - | Palbociclib | - |
| Compound 4a | MDAMB-231 | SRB | - | Palbociclib | - |
| Series 3 | |||||
| Compound 5 | HeLa | Cytotoxicity | 9.27 | Doxorubicin | - |
| Compound 5 | MCF-7 | Cytotoxicity | 7.69 | Doxorubicin | - |
| Compound 5 | HepG2 | Cytotoxicity | 5.91 | Doxorubicin | - |
| Series 4 | |||||
| Compound 5 | Caco-2 | Cytotoxicity | - | - | - |
| Compound 7 | Caco-2 | Cytotoxicity | - | - | - |
| Compound 5 | A549 | Cytotoxicity | - | - | - |
| Compound 7 | A549 | Cytotoxicity | 17.50 | - | - |
| Compound 5 | HT1080 | Cytotoxicity | - | - | - |
| Compound 7 | HT1080 | Cytotoxicity | 73.08 | - | - |
| Compound 5 | HeLa | Cytotoxicity | - | - | - |
| Compound 7 | HeLa | Cytotoxicity | 68.75 | - | - |
Data compiled from multiple sources.[3][4][5][6] Note: "-" indicates data not available.
Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 5a | VEGFR-2 | Enzymatic | 217 | - | - |
| Compound 5e | VEGFR-2 | Enzymatic | 124 | - | - |
| Compound 5a | HER-2 | Enzymatic | 168 | - | - |
| Compound 5e | HER-2 | Enzymatic | 77 | - | - |
| Compound 5 | EGFR | Enzymatic | - | Erlotinib | - |
| Compound 10 | EGFR | Enzymatic | - | Erlotinib | - |
| Compound 5 | CDK4/Cyclin D1 | Enzymatic | - | Palbociclib | - |
| Compound 10 | CDK4/Cyclin D1 | Enzymatic | - | Palbociclib | - |
| Compound 5k | EGFR | Enzymatic | - | Sunitinib | - |
| Compound 5k | HER-2 | Enzymatic | - | Sunitinib | - |
| Compound 5k | VEGFR-2 | Enzymatic | - | Sunitinib | - |
| Compound 5k | CDK2 | Enzymatic | - | Sunitinib | - |
Data compiled from multiple sources.[3][5][7] Note: "-" indicates data not available.
Experimental Protocols
This section provides detailed, step-by-step protocols for commonly used assays in the high-throughput screening of pyridopyrimidine libraries.
Cell-Based Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test pyridopyrimidine compounds
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds. Remove the culture medium from the wells and add 100 µL of medium containing the test compounds, positive control, or negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 values for each compound.
-
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Test pyridopyrimidine compounds
-
Positive control
-
Negative control
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
-
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of compounds on the activity of specific kinases. The following is a general protocol that can be adapted for various kinases.
-
Materials:
-
Recombinant kinase (e.g., VEGFR-2, HER-2, PIM-1, CDK4/6, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or specific antibody)
-
384-well plates
-
Test pyridopyrimidine compounds
-
Positive control (known inhibitor, e.g., Staurosporine)
-
Negative control (vehicle)
-
-
Protocol:
-
Compound Dispensing: Dispense nL amounts of pyridopyrimidine compounds from the library into 384-well assay plates.
-
Kinase and Substrate Addition: Add the kinase and its specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve measuring luminescence, fluorescence, or absorbance.
-
Signal Reading: Read the signal on a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound. Determine IC50 values for active compounds.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by pyridopyrimidine inhibitors and a typical HTS workflow.
Caption: A typical workflow for high-throughput screening of a small molecule library.
Caption: Interconnected cancer signaling pathways often targeted by pyridopyrimidine kinase inhibitors.
Conclusion
The protocols and data presented in this document provide a framework for the high-throughput screening of pyridopyrimidine libraries. By employing these cell-based and biochemical assays, researchers can efficiently identify and characterize novel pyridopyrimidine-based compounds with therapeutic potential. The provided workflows and pathway diagrams offer a conceptual guide for planning and interpreting HTS campaigns in the context of cancer drug discovery. It is important to note that while these protocols are standardized, optimization may be necessary depending on the specific cell lines, reagents, and equipment used.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Fluorescent Labeling of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for Imaging
Introduction
The 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold is a core structure found in various biologically active compounds. Recent research has explored derivatives of this scaffold for their potential as therapeutic agents, such as allosteric SHP2 inhibitors for cancer therapy.[1] Fluorescent labeling of this scaffold enables researchers to visualize its uptake, distribution, and localization within living cells, providing critical insights into its mechanism of action and potential as a drug delivery vehicle or imaging probe. These application notes provide a comprehensive overview and protocols for the successful fluorescent labeling of this compound derivatives for cellular imaging.
Principle of the Method
Fluorescent labeling involves the covalent attachment of a fluorophore (a fluorescent dye) to a target molecule, in this case, a derivative of this compound. To achieve this, the pyridopyrimidine core must first be functionalized with a reactive group (e.g., an amine, carboxylic acid, or thiol). This functionalized molecule can then be conjugated to a fluorescent dye that has a complementary reactive moiety, such as an N-hydroxysuccinimide (NHS) ester or a maleimide.[2] The choice of fluorophore and conjugation chemistry is critical and depends on the specific application, the desired photophysical properties, and the chemical nature of the pyridopyrimidine derivative.
Selecting the Appropriate Fluorophore
The selection of a suitable fluorescent dye is crucial for successful imaging experiments. Key characteristics to consider include:
-
Excitation and Emission Spectra: The fluorophore's spectra should be compatible with the available light sources and detectors of the fluorescence microscope. For multiplexing experiments, dyes with distinct spectra are necessary to avoid signal bleed-through.[3]
-
Brightness: This is a product of the molar extinction coefficient and the fluorescence quantum yield. Brighter probes provide a better signal-to-noise ratio.
-
Photostability: The ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light is critical for long-term imaging experiments.[3]
-
Solubility: The chosen dye should be soluble in the reaction buffer and the final imaging medium to prevent aggregation.
-
Size and Charge: The properties of the fluorophore can influence the biological activity and cellular uptake of the labeled pyridopyrimidine. Smaller, neutral fluorophores are often preferred.
A curated list of commonly used fluorophores and their photophysical properties is provided in Table 1.
Data Presentation
Table 1: Photophysical Properties of Common Amine-Reactive Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 494 | 518 | ~80,000 | 0.92 |
| Tetramethylrhodamine (TRITC) | 557 | 576 | ~95,000 | 0.28 |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | ~73,000 | 0.92 |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | ~155,000 | 0.10 |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | 0.15 |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | 0.20 |
Note: Values are approximate and can vary with environmental conditions such as solvent and pH.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Functionalized this compound Derivative
This protocol describes a general method for introducing a reactive amine group onto the pyridopyrimidine scaffold, which is a necessary first step for conjugation with amine-reactive fluorescent dyes. The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has been previously described.[4][5] This protocol is a conceptual adaptation for the this compound core.
Materials:
-
This compound precursor with a suitable position for functionalization (e.g., a halogenated derivative).
-
N-Boc-1,2-diaminoethane or a similar protected diamine linker.
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).
-
Anhydrous solvent (e.g., Dioxane or Toluene).
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography).
Procedure:
-
Coupling of the Amine Linker: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated this compound precursor, N-Boc-1,2-diaminoethane, palladium catalyst, and ligand in the anhydrous solvent.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected amine-functionalized pyridopyrimidine.
-
Deprotection: Dissolve the purified Boc-protected compound in a mixture of TFA and DCM (e.g., 1:4 v/v).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and TFA under reduced pressure. The resulting product is the amine-functionalized this compound derivative, ready for fluorescent labeling.
Protocol 2: Fluorescent Labeling with an NHS Ester Dye
This protocol details the conjugation of the amine-functionalized pyridopyrimidine with an amine-reactive fluorescent dye.[2]
Materials:
-
Amine-functionalized this compound derivative.
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester).
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).[2]
-
Amine-free buffer, pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or borate buffer).[]
-
Purification supplies (e.g., preparative HPLC or silica gel column).
Procedure:
-
Dissolve the amine-functionalized pyridopyrimidine in the amine-free buffer.
-
Dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO.
-
Add the dye solution to the pyridopyrimidine solution dropwise while stirring. A typical molar ratio is 1:1.2 of pyridopyrimidine to dye.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Monitor the reaction by TLC or HPLC to confirm the formation of the fluorescently labeled product.
-
Purify the final product using preparative HPLC or silica gel column chromatography to remove any unreacted dye and starting material.
-
Characterize the purified product by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 3: Cell Culture and Staining
This is a general protocol for staining live cells with the newly synthesized fluorescent probe.
Materials:
-
Fluorescently labeled this compound.
-
Cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Imaging dishes or plates.
Procedure:
-
Seed the cells onto imaging dishes and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a stock solution of the fluorescently labeled pyridopyrimidine in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescent probe to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
After incubation, remove the staining solution and wash the cells three times with PBS to remove the excess probe.
-
Add fresh culture medium or an appropriate imaging buffer to the cells before microscopy.
Protocol 4: Fluorescence Microscopy and Image Analysis
This protocol outlines the basic steps for imaging the stained cells.
Materials:
-
Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.
-
Immersion oil (if using an oil-immersion objective).
-
Image analysis software (e.g., ImageJ, FIJI).
Procedure:
-
Place the imaging dish on the microscope stage.
-
Select the appropriate filter set for the fluorophore used.
-
Focus on the cells and acquire images using the fluorescence and bright-field channels.
-
Optimize imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Analyze the acquired images to determine the subcellular localization of the fluorescent probe. Co-staining with organelle-specific dyes can be performed to identify specific cellular compartments.[7]
Visualizations
Caption: Experimental workflow for fluorescent labeling and imaging.
Caption: Reaction scheme for NHS ester conjugation.
Caption: Potential cellular uptake and localization pathway.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - US [thermofisher.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 7. A new fluorescent dye for cell tracing and mitochondrial imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in Organic Electronics
Disclaimer: There is currently a notable lack of published research specifically detailing the application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione in the field of organic electronics. While some sources suggest its potential, concrete experimental data on its performance in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) is not publicly available.
However, the broader class of pyrimidine and pyridopyrimidine derivatives has demonstrated significant promise and utility in organic electronic applications.[1][2][3] These compounds are recognized for their electron-deficient nature, which is advantageous for creating efficient electron-transporting and emissive materials.[3] This document will, therefore, provide detailed application notes and protocols based on the established use of closely related pyridopyrimidine derivatives, offering a foundational guide for researchers interested in exploring the potential of this compound.
Introduction to Pyridopyrimidine Derivatives in Organic Electronics
Pyridopyrimidine derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in materials science. Their rigid, planar structure, coupled with tunable electronic properties through chemical modification, makes them excellent candidates for various roles within organic electronic devices.
Key Applications of Pyrimidine Derivatives:
-
Emissive Materials: Particularly as blue emitters in OLEDs, contributing to improved brightness, contrast, and color purity in displays.[1]
-
Host Materials: In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where they facilitate efficient energy transfer to guest emitter molecules.
-
Electron-Transporting Materials (ETMs): The electron-deficient pyrimidine core aids in the efficient injection and transport of electrons, which is crucial for balanced charge carrier mobility within a device.[3]
-
Charge-Transport Layers: Used in the charge transport and luminescent layers of OLED display panels to enhance overall device performance.[1]
Physicochemical Properties and Characterization
While specific data for this compound is limited to basic properties, the following table summarizes typical data that would be crucial for assessing its potential in organic electronics, based on related pyrimidine derivatives.
Table 1: Physicochemical Properties of Representative Pyrimidine Derivatives for Organic Electronics
| Property | Typical Value Range for Pyrimidine Derivatives | Significance in Organic Electronics |
| HOMO Energy Level | -5.0 to -6.5 eV | Determines the energy barrier for hole injection from the anode. |
| LUMO Energy Level | -2.0 to -3.5 eV | Influences the efficiency of electron injection from the cathode. |
| Energy Gap (Eg) | 2.5 to 3.5 eV | Dictates the color of emission and the intrinsic conductivity. |
| Photoluminescence Quantum Yield (PLQY) | 20% to >90% | A measure of the material's efficiency in converting absorbed light into emitted light. |
| Electron Mobility (μe) | 10-6 to 10-3 cm2V-1s-1 | Critical for efficient electron transport in ETMs and emissive layers. |
| Glass Transition Temperature (Tg) | >100 °C | High Tg indicates good morphological stability of thin films, leading to longer device lifetime. |
| Decomposition Temperature (Td) | >300 °C | High Td is essential for thermal stability during device fabrication and operation. |
Experimental Protocols
The following are generalized protocols for the synthesis, device fabrication, and characterization of organic electronic devices using pyridopyrimidine derivatives. These can serve as a starting point for investigations into this compound.
Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
A general method for the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 6-amino-1,3-disubstituted uracils with appropriate reagents to form the fused pyridine ring.[4]
Protocol:
-
Preparation of Vilsmeier Reagent: To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10 °C. Stir the reaction mixture for 30 minutes at room temperature.
-
Reaction with Uracil Derivative: Add the 6-amino-1,3-disubstituted uracil (0.10 mmol) to the Vilsmeier reagent suspension and stir for another 30 minutes.
-
Cyclization: Remove the volatiles under reduced pressure. Treat the crude product with triethylamine and cyanoacetamide in ethanol to induce cyclization and formation of the pyrido[2,3-d]pyrimidine-2,4-dione core.
-
Purification: The final product can be purified by column chromatography or recrystallization.
For the synthesis of the specific this compound, a common route involves the condensation of 2-aminopyridine derivatives with malonic acid or its esters.[3]
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a simple multilayer OLED using thermal evaporation, a standard technique in organic electronics research.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Pyridopyrimidine derivative (as the emissive or electron-transport layer)
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Electron-transport layer (ETL) material (if the pyridopyrimidine is the emitter) (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning setup (sonication baths with deionized water, acetone, isopropanol)
-
UV-ozone or plasma cleaner
-
Spin-coater
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Transfer the substrate to the thermal evaporation chamber.
-
Deposit a 40 nm thick layer of TAPC at a rate of 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Deposit a 20 nm thick layer of the pyridopyrimidine derivative (or a host material doped with the pyridopyrimidine derivative) at a rate of 1-2 Å/s.
-
-
Electron-Transport Layer (ETL) Deposition:
-
Deposit a 30 nm thick layer of TPBi at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of aluminum (Al) at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Device Characterization
Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodiode or spectrometer.
-
Apply a forward bias voltage to the device and measure the current and light output simultaneously.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving voltage using a spectrometer. .
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.
-
-
External Quantum Efficiency (EQE):
-
Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of pyridopyrimidine derivatives in organic electronics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2H-Pyrido(1,2-a)pyrimidine-2,4(3H)-dione | C8H6N2O2 | CID 261420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22288-66-0 | Benchchem [benchchem.com]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of pyridopyrimidines and their avoidance.
Welcome to the Technical Support Center for Pyridopyrimidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridopyrimidine derivatives, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in pyridopyrimidine synthesis?
A1: During the synthesis of pyridopyrimidine scaffolds, several classes of side products can emerge depending on the specific synthetic route. The most prevalent include:
-
Oxidized Byproducts: Particularly in syntheses involving dihydro-intermediates, spontaneous aromatization can occur, leading to fully aromatic pyridine derivatives. This is often facilitated by air oxidation during the reaction or workup.[1]
-
Dimeric Species: In reactions like the Gewald synthesis, which can be adapted for thieno[2,3-d]pyrimidines, dimerization of reactive intermediates is a known side reaction. This occurs when an intermediate from the Knoevenagel-Cope condensation reacts with itself instead of undergoing the desired intramolecular cyclization.
-
Incompletely Cyclized Intermediates: Multi-step syntheses that build the fused ring system sequentially can sometimes result in the isolation of stable, incompletely cyclized intermediates. This can be due to insufficient reaction time, inadequate temperature, or the deactivation of a catalyst.
-
Hydrolysis Products: If the reaction involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.
Q2: How can I confirm the identity of an unknown byproduct in my reaction?
A2: A combination of analytical techniques is essential for byproduct identification.
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity. An unexpected mass, especially one double the expected product mass, can suggest a dimeric byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Comparing the spectra of your purified product with the crude mixture can reveal extra peaks corresponding to the impurity. For instance, the disappearance of characteristic dihydro-protons and the appearance of new aromatic signals could indicate an oxidized byproduct.
-
High-Performance Liquid Chromatography (HPLC): Can help to quantify the percentage of the impurity and isolate it for further characterization.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Formation of an Oxidized Aromatic Byproduct
Symptom: You are synthesizing a dihydropyridopyrimidine derivative, but your final product is contaminated with a significant amount of the corresponding fully aromatic pyridopyrimidine. This is often observed as an additional spot on TLC or an extra set of aromatic peaks in the ¹H NMR spectrum.
Cause: Dihydropyridine and its fused derivatives can be susceptible to oxidation, a process that can be accelerated by heat, light, or the presence of air, especially during prolonged reaction times or purification steps.[1]
Avoidance & Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed before use.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to oxidative conditions.
-
Purification Strategy: Use purification methods that minimize exposure to air and heat, such as flash column chromatography with minimal delay after the reaction is complete.
Optimized Experimental Protocol: Minimizing Oxidation
The following table compares a standard protocol with an optimized one for a reaction prone to oxidation.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Atmosphere | Air | Nitrogen | Prevents air oxidation of the dihydropyridopyrimidine intermediate. |
| Solvent | Standard Acetic Acid | Degassed Acetic Acid | Removes dissolved oxygen from the reaction medium. |
| Reaction Time | 8 hours | 4 hours (monitored by TLC) | Reduces the time the product is exposed to heat and potential oxidants. |
| Workup | Standard Quench | Quench with cooled, degassed water | Minimizes oxidation during the workup phase. |
| Yield (Desired) | ~60% | ~85% | Significant improvement in the yield of the target molecule. |
| Yield (Oxidized Byproduct) | ~25% | <5% | Drastic reduction in the formation of the unwanted side product. |
Problem 2: Dimerization in Gewald-Type Syntheses
Symptom: When synthesizing a thieno[2,3-d]pyrimidine (a pyridopyrimidine isostere) via a Gewald-type reaction, you observe a significant byproduct with a molecular weight roughly double that of your expected product.
Cause: The Gewald reaction proceeds through a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate. This intermediate is intended to react with sulfur and cyclize. However, it can also undergo a Michael addition with another molecule of itself, followed by a Thorpe-Ziegler cyclization, leading to a dimeric cyclohexadiene byproduct. The formation of this dimer is highly dependent on the reaction conditions.
Avoidance & Solutions:
-
Base Selection: The choice of base is critical. A weaker base or a stoichiometric amount of a stronger base may favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Temperature Control: Running the reaction at a lower temperature can sometimes slow down the rate of dimerization relative to the desired reaction pathway.
-
Order of Addition: Adding the sulfur source early in the reaction can help to trap the α,β-unsaturated nitrile intermediate before it has a chance to dimerize.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways. Experimenting with different solvents (e.g., ethanol, DMF, dioxane) can help to optimize the reaction for the desired product.
Detailed Experimental Protocol: Avoiding Dimerization
Standard Protocol (Prone to Dimerization):
-
To a solution of the starting ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., piperidine).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.1 eq) and heat the reaction to reflux for 6 hours.
-
Cool the reaction, and collect the precipitate, which may be a mixture of the desired product and the dimer.
Optimized Protocol (Minimizing Dimerization):
-
To a suspension of elemental sulfur (1.1 eq) in ethanol, add the starting ketone (1.0 eq) and the activated nitrile (1.0 eq).
-
Add a weaker base (e.g., morpholine) or a controlled amount of triethylamine (1.0 eq).
-
Heat the mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol to yield the desired thieno[2,3-d]pyrimidine with minimal dimeric byproduct.
Visualized Workflows and Mechanisms
General Troubleshooting Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying and addressing unknown side products in your synthesis.
Caption: A workflow for identifying and resolving synthesis impurities.
Competing Reaction Pathways: Desired Product vs. Dimer
This diagram illustrates the competing reaction pathways in a Gewald-type synthesis that can lead to either the desired thieno[2,3-d]pyrimidine or an unwanted dimeric side product.
Caption: Desired vs. side reaction pathways in Gewald synthesis.
References
Technical Support Center: Purification of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is often used for the initial purification of the crude product to remove a wider range of impurities, while recrystallization is excellent for achieving high purity of the final product.
Q2: What are the likely impurities in my crude this compound sample?
A2: The most probable impurities originate from the starting materials of the common synthesis route, which involves the condensation of 2-aminopyridine and diethyl malonate. Therefore, you can expect to find unreacted 2-aminopyridine and diethyl malonate in your crude product. Additionally, side-products from incomplete cyclization or side reactions of diethyl malonate may also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective and widely used method to monitor the purification process.[1] By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. For related compounds, TLC is performed on silica gel plates.[1]
Q4: My purified this compound still shows impurities by NMR. What should I do?
A4: If your NMR spectrum still indicates the presence of impurities after initial purification, a second purification step is recommended. If you initially used column chromatography, a subsequent recrystallization can be very effective in removing minor, structurally similar impurities. Conversely, if you started with recrystallization, running the material through a silica gel column with a carefully selected solvent system can help isolate the pure compound.
Troubleshooting Guides
Column Chromatography
This section provides guidance on common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a dichloromethane/methanol system, incrementally increase the percentage of methanol. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| Product is co-eluting with an impurity. | The polarity of the chosen solvent system is not optimal for separating the product and the specific impurity. | 1. Modify the solvent ratio: If using a gradient, make it shallower to increase the resolution between peaks. 2. Change the solvent system: Switch to a different solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, try a system containing dichloromethane and a small amount of methanol. |
| Low yield of purified product. | 1. The product is partially retained on the column. 2. The compound is unstable on silica gel. 3. Inefficient packing of the column leading to poor separation. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining product. 2. While less common for this stable heterocycle, if degradation is suspected, consider using a less acidic stationary phase like neutral alumina. 3. Ensure the column is packed uniformly to avoid channeling. |
| Streaking of the product spot on TLC. | The sample is overloaded on the column or TLC plate. | Apply a more dilute solution of your sample to the column or TLC plate. |
Recrystallization
This section addresses common challenges during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too quickly. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystal formation. 4. Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution. | 1. Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the supersaturation point, and allow it to cool slowly. 2. Try a different recrystallization solvent or a solvent mixture. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Crystals were filtered before crystallization was complete. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Allow sufficient time for crystallization to occur before filtering. |
| The recrystallized product is not pure. | The chosen solvent is not effective at leaving the impurities in the solution. | 1. Perform a second recrystallization. 2. Try a different recrystallization solvent. A good solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A general protocol for TLC analysis of this compound is as follows:
-
Plate Preparation: Use silica gel 60 F254 plates.[1]
-
Sample Application: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or methanol). Spot the dissolved sample onto the TLC plate.
-
Eluent Selection: A common eluent system for related pyridopyrimidines is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) or ethyl acetate and hexane.[2] The polarity can be adjusted to achieve optimal separation.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent.
-
Visualization: this compound is expected to be UV active due to its aromatic and conjugated system. Visualize the spots under a UV lamp (254 nm).
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Typical Rf Value (Dichloromethane/Methanol 95:5) |
| This compound | ~ 0.4 - 0.5 | ~ 0.6 - 0.7 |
| 2-Aminopyridine | ~ 0.2 - 0.3 | ~ 0.4 - 0.5 |
| Diethyl malonate | ~ 0.7 - 0.8 | ~ 0.8 - 0.9 |
| Note: These are estimated Rf values and may vary depending on the exact experimental conditions. |
Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Start with a less polar solvent system (e.g., 100% dichloromethane or a high hexane content mixture) and gradually increase the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate to hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of acetic acid and water have been used for similar compounds.[2]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting purification issues based on TLC analysis.
References
Optimizing solvent and temperature conditions for pyridopyrimidine synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for pyridopyrimidine synthesis?
A1: Solvent selection is crucial for reaction efficiency, yield, and purity. Key factors to consider include:
-
Reactant Solubility: Ensure all starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. For instance, toluene is often used for reactions requiring reflux at higher temperatures.[1]
-
Reaction Mechanism: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO can favor certain reaction mechanisms, while non-polar solvents like toluene may be preferable for others.[1] In some cases, protic solvents like water or ethanol can be effective, particularly in green chemistry protocols.[1][2]
-
Work-up Procedure: Consider the ease of solvent removal and product isolation during the work-up phase.
-
Green Chemistry Principles: Whenever possible, consider environmentally benign solvents like water, ethanol, or even solvent-free conditions to minimize environmental impact.[1][2]
Q2: How does temperature affect the outcome of my pyridopyrimidine synthesis?
A2: Temperature is a critical parameter that can significantly impact reaction rate, yield, and the formation of byproducts.
-
Reaction Rate: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Product Yield and Purity: For many reactions, there is an optimal temperature range to maximize the yield of the desired product while minimizing the formation of impurities. For example, some syntheses are carried out under gentle heating, while others require reflux conditions.[1]
-
Side Reactions: Elevated temperatures can promote undesirable side reactions, leading to a more complex product mixture and lower purity.
Q3: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?
A3: Low yields are a common issue. Consider the following troubleshooting steps:
-
Optimize Solvent and Temperature: As discussed above, these are primary factors. Systematically screen different solvents and temperatures to find the optimal conditions. The choice of solvent can be critical; for instance, in certain syntheses, toluene has been shown to be superior to DMSO, THF, acetone, chloroform, and DMF.[1]
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. Catalyst poisoning or degradation can lead to low conversion.
-
Purity of Reagents: Impurities in starting materials can interfere with the reaction. Ensure all reagents are of high purity.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields.[3]
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: My final product is impure. What steps can I take to improve its purity?
A4: Product impurity can arise from several sources. Here are some solutions:
-
Optimize Reaction Conditions: Fine-tuning the temperature and reaction time can minimize the formation of byproducts.
-
Purification Method: The chosen purification method (e.g., recrystallization, column chromatography) may not be optimal. Experiment with different solvent systems for recrystallization or different stationary and mobile phases for chromatography.
-
Work-up Procedure: The work-up procedure may be introducing impurities. Ensure all extractions and washes are performed efficiently.
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions and unreacted starting materials in the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Incorrect reaction temperature- Poor solvent choice- Impure starting materials- Reaction not at optimal pH | - Use a fresh or newly activated catalyst.- Systematically vary the temperature to find the optimum.- Screen a panel of solvents with varying polarities.- Purify starting materials before use.- Adjust the pH of the reaction mixture. |
| Formation of Multiple Products/Byproducts | - Reaction temperature is too high- Incorrect stoichiometry- Presence of air or moisture | - Lower the reaction temperature.- Carefully control the stoichiometry of the reactants.- Run the reaction under an inert atmosphere. |
| Product Decomposition | - Excessive heating- Prolonged reaction time- Incompatible solvent or catalyst | - Reduce the reaction temperature and time.- Monitor the reaction closely and stop it once the starting material is consumed.- Select a more suitable solvent or catalyst. |
| Difficulty in Product Isolation | - Product is too soluble in the work-up solvent- Formation of an emulsion during extraction- Product is an oil instead of a solid | - Use a different solvent for extraction in which the product has lower solubility.- Add brine to the aqueous layer to break the emulsion.- Try to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent. |
Data on Solvent and Temperature Optimization
The following tables summarize the impact of solvent and temperature on the yield of pyridopyrimidine synthesis from various literature sources.
Table 1: Effect of Solvent on the Yield of 2-aryl-pyrido[2,3-d]pyrimidines[1]
| Solvent | Yield (%) |
| Toluene | High (Preferred) |
| DMSO | Lower |
| THF | Lower |
| Acetone | Lower |
| Chloroform | Lower |
| DMF | Lower |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridopyrimidine Synthesis[3]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8 - 12 hours | 27 - 64 |
| Microwave Irradiation | 40 minutes - 2 hours | 64 - 96 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-pyrido[2,3-d]pyrimidines using a Ni-doped TiO₂ Nanoparticle Catalyst[1]
-
To a solution of (2-aminopyridin-3-yl)methanol in toluene, add the appropriate aryl methanamine.
-
Add the Ni-doped TiO₂ nanoparticle catalyst and dppf as a ligand.
-
Reflux the reaction mixture. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-pyrido[2,3-d]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives[3]
-
In a sealed vessel suitable for microwave synthesis, combine the appropriate starting materials in acetic acid.
-
Irradiate the mixture in a microwave reactor at 120°C (400 W) for 40 minutes.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then dry it to obtain the pyridopyrimidine derivative.
Visualizations
Caption: General experimental workflow for pyridopyrimidine synthesis.
Caption: Troubleshooting flowchart for low yield in pyridopyrimidine synthesis.
References
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of pyridopyrimidine derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyridopyrimidine derivative is poorly soluble in aqueous buffers. What is the recommended initial solvent to prepare a stock solution?
A1: For highly hydrophobic compounds like many pyridopyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the most common initial solvent for creating a concentrated stock solution.[1][2] These compounds are often readily soluble in DMSO and other organic solvents.[1][2] It is crucial to prepare a high-concentration stock in 100% DMSO, which can then be serially diluted to the final desired concentration in your aqueous assay buffer or cell culture medium.
Q2: I'm observing precipitation when I dilute my DMSO stock of the pyridopyrimidine derivative into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution is a common issue. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of your compound. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but it is always best to determine the specific tolerance of your cell line.
-
Use Co-solvents: In addition to DMSO, other co-solvents can be explored. These are water-miscible organic solvents that can increase the solubility of nonpolar compounds.[3]
-
pH Adjustment: The solubility of pyridopyrimidine derivatives can be pH-dependent.[4] For weakly basic compounds, slightly acidic conditions (pH below the pKa) can increase solubility, while weakly acidic compounds will be more soluble in slightly basic conditions (pH above the pKa). It is important to consider the pH compatibility with your specific assay.
-
Employ Formulation Strategies: For persistent solubility issues, advanced formulation techniques may be necessary. These include the use of cyclodextrins to form inclusion complexes, encapsulation in liposomes, or creating nanosuspensions.[1]
Q3: Can I use sonication or vortexing to redissolve my precipitated compound in the assay medium?
A3: While vortexing can help in initial mixing, and gentle sonication can sometimes aid in dissolving a compound, these methods may not be sufficient to overcome fundamental insolubility and can sometimes lead to the formation of fine precipitates that are not easily visible. It is more effective to address the root cause of the precipitation by optimizing the solvent system or formulation as described above.
Q4: Are there any specific formulation strategies that have been successfully used for pyrazolo[3,4-d]pyrimidine derivatives?
A4: Yes, one successful strategy involves the use of polymer-drug microarrays. In this method, the pyrazolo[3,4-d]pyrimidine derivative is molecularly dispersed in an inert carrier, typically a hydrophilic polymer. This approach has been shown to enhance the apparent water solubility of these compounds.[1][2][5] Another approach for a c-Src inhibiting pyrazolo[3,4-d]pyrimidine derivative involved encapsulation in pegylated stealth liposomes to overcome its sub-optimal aqueous solubility for in vivo studies.
Troubleshooting Guides
Problem: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture wells after adding the compound.
-
Inconsistent or non-reproducible results in cell-based assays.
-
Microscopic observation of crystalline structures in the culture medium.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low aqueous solubility of the compound. | The compound is precipitating out of the aqueous cell culture medium. |
| Final DMSO concentration is too low to maintain solubility. | While it's important to keep DMSO levels low to avoid cellular toxicity, a certain concentration might be necessary to keep the compound in solution. Determine the highest non-toxic DMSO concentration for your cell line and ensure your final dilution does not fall below the required solubilizing concentration. |
| pH of the media. | The buffered pH of the cell culture medium (typically ~7.4) may not be optimal for the solubility of your specific pyridopyrimidine derivative. While altering the media pH is generally not advisable due to its impact on cell health, this factor should be considered. |
| Interaction with media components. | Serum proteins or other components in the culture medium can sometimes interact with the compound, leading to precipitation. |
Problem: Inconsistent Results in Enzyme Inhibition Assays
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
-
Lower than expected potency (high IC50 values).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound precipitation at higher concentrations. | The actual concentration of the soluble compound is lower than the nominal concentration, leading to inaccurate IC50 determination. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to the surface of assay plates, reducing the effective concentration in the solution. |
| Time-dependent precipitation. | The compound may be initially soluble but precipitates over the course of the assay incubation period. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on the solubility of general pyrimidine derivatives in methanol at different temperatures. While not specific to pyridopyrimidines, it demonstrates the principle that solubility is influenced by both the solvent and the specific chemical structure of the derivative. Researchers should generate similar data for their specific pyridopyrimidine derivatives in relevant co-solvent systems.
| Derivative Code | R Group | Solubility in Methanol (mole fraction x 10³) at 298.15 K | Solubility in Methanol (mole fraction x 10³) at 313.15 K |
| BKD-1 | -H | 1.25 | 2.15 |
| BKD-2 | -CH₃ | 0.98 | 1.85 |
| BKD-3 | -OCH₃ | 1.11 | 2.01 |
| BKD-4 | -Cl | 0.85 | 1.65 |
| BKD-5 | -Br | 0.92 | 1.78 |
Data adapted from a study on pyrimidine derivatives. It is crucial to determine the solubility of the specific pyridopyrimidine derivative of interest in the desired solvent systems.
Experimental Protocols
Protocol 1: Preparation of a Pyridopyrimidine Derivative Stock Solution and Dilution for In Vitro Assays
This protocol provides a general procedure for preparing a poorly soluble pyridopyrimidine derivative for a typical in vitro biological assay.
Materials:
-
Pyridopyrimidine derivative (solid powder)
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Aqueous assay buffer or cell culture medium, sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of the pyridopyrimidine derivative powder. b. Dissolve the powder in 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary, but be cautious of compound stability.
-
Prepare Intermediate Dilutions: a. Perform serial dilutions of the concentrated stock solution in 100% DMSO to create a range of intermediate stock solutions. This allows for the addition of a small, consistent volume to the final assay.
-
Prepare Final Working Solutions: a. Directly before use, dilute the intermediate DMSO stock solutions into the pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired concentrations. b. It is critical to add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersion and minimize precipitation. c. Ensure the final DMSO concentration in the assay does not exceed the tolerance limit of the cells or enzyme being tested (typically ≤ 0.5%).
-
Solubility Check: a. After preparing the final working solutions, visually inspect for any signs of precipitation. b. For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Signaling Pathways
Pyridopyrimidine derivatives are frequently investigated as inhibitors of protein kinases involved in cancer cell signaling. Below are diagrams of two common target pathways, the Epidermal Growth Factor Receptor (EGFR) pathway and the Src kinase pathway.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage.
This technical support center provides guidance on preventing the degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2] Specifically, storage in a tightly sealed container at low temperatures (e.g., 2-8 °C) and low humidity is advisable.[2] The compound should be protected from light to prevent photodegradation.[1][2]
Q2: I've noticed a change in the color/physical appearance of my stored this compound. What could be the cause?
A2: A change in color or physical appearance, such as discoloration or clumping, can be an indicator of chemical degradation. This could be due to factors like exposure to light, moisture, heat, or atmospheric oxygen.[1][2] It is crucial to investigate the purity of the compound before further use.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, compounds with similar heterocyclic structures, such as pyrimidine derivatives, are known to be susceptible to:
-
Hydrolysis: The breakdown of the molecule by reaction with water. This can be exacerbated by humid storage conditions.[1]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and heat.[1][3]
-
Photodegradation: Degradation caused by exposure to UV or visible light.[1][4]
-
Thermal Degradation: Decomposition at elevated temperatures.[2]
Q4: How can I test the stability of my this compound sample?
A4: A stability study should be performed to assess the purity and degradation of your sample over time. This typically involves storing aliquots of the compound under various conditions (e.g., different temperatures, humidity levels, and light exposures) and analyzing them at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound sample, follow these steps:
-
Visual Inspection: Note any changes in physical appearance (color, texture, etc.).
-
Purity Analysis: Use a validated analytical method, such as HPLC with a photodiode array (PDA) detector, to determine the purity of the sample and detect any potential degradation products.
-
Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) have been consistently maintained as recommended.
-
Investigate Handling Procedures: Review laboratory procedures to ensure the compound has not been inadvertently exposed to incompatible substances or harsh conditions.
Below is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting Decision Tree for Degradation.
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Notes |
| 2-8 °C, Dark, Low Humidity | Initial | [Input] | [Input] | [Input] |
| 3 Months | [Input] | [Input] | [Input] | |
| 6 Months | [Input] | [Input] | [Input] | |
| 12 Months | [Input] | [Input] | [Input] | |
| 25 °C/60% RH, Dark | Initial | [Input] | [Input] | [Input] |
| 1 Month | [Input] | [Input] | [Input] | |
| 3 Months | [Input] | [Input] | [Input] | |
| 40 °C/75% RH, Dark (Accelerated) | Initial | [Input] | [Input] | [Input] |
| 2 Weeks | [Input] | [Input] | [Input] | |
| 1 Month | [Input] | [Input] | [Input] | |
| Photostability (ICH Q1B) | Initial | [Input] | [Input] | [Input] |
| Final | [Input] | [Input] | Specify light source and duration |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.
-
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-PDA method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation in each condition.
-
Caption: Forced Degradation Study Workflow.
Mandatory Visualization
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis as a potential degradation route. This is a generalized representation and would require experimental validation.
Caption: Hypothetical Hydrolytic Degradation Pathway.
References
- 1. biofargo.com [biofargo.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. moravek.com [moravek.com]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
Scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely employed and scalable method is the thermal condensation of 2-aminopyridine with diethyl malonate.[1][2] This reaction, a variation of the Gould-Jacobs reaction, typically involves heating the neat (solvent-free) mixture of reactants, which is advantageous for scale-up as it maximizes reactor volume and simplifies product isolation.[3] The reaction proceeds through an initial acylation of the amino group of 2-aminopyridine by diethyl malonate, followed by an intramolecular cyclization with the elimination of ethanol to form the desired product.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is generally performed at elevated temperatures, often in the range of 150-200°C. Reaction times can vary from a few hours to overnight, depending on the scale and temperature. An excess of diethyl malonate is often used to serve as both a reactant and a solvent.[3] Upon completion, the excess diethyl malonate can potentially be distilled off and reused, which improves the process economy on a larger scale.
Q3: Are there any catalysts that can improve the reaction efficiency?
A3: While the thermal condensation can proceed without a catalyst, some related cyclocondensation reactions benefit from the use of a mild base or acid catalyst. However, for the direct synthesis of this compound from 2-aminopyridine and diethyl malonate, high temperatures are the primary driver for the cyclization. The use of catalysts may introduce additional complexities in purification, and the high-temperature neat synthesis is generally preferred for its simplicity at scale.
Purification and Quality Control
Q4: What are the common impurities I should expect, and how can I minimize them?
A4: Common impurities may include unreacted 2-aminopyridine, partially reacted intermediates (e.g., the acyclic N-(pyridin-2-yl)malonamic acid ethyl ester), and potential byproducts from the self-condensation of diethyl malonate at high temperatures. To minimize these, ensure the reaction goes to completion by monitoring it (e.g., by TLC or HPLC). Using a slight excess of diethyl malonate can help to fully consume the 2-aminopyridine. Maintaining a consistent temperature is also crucial to prevent the formation of degradation products.
Q5: What is the best method for purifying the product at a multi-gram or kilogram scale?
A5: While column chromatography is suitable for small-scale purification, it is often not practical for large quantities. The preferred method for purifying this compound at scale is recrystallization. Suitable solvent systems could include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the impurity profile. A hot filtration step can be beneficial to remove any insoluble impurities before allowing the solution to cool and crystallize.
Q6: What analytical techniques should I use to confirm the purity and identity of the final product?
A6: A combination of techniques should be used to ensure the identity and purity of the final compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound (e.g., >98%).
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., carbonyl groups).
Safety
Q7: What are the main safety hazards associated with the starting materials?
A7: Both starting materials require careful handling.
-
2-Aminopyridine: It is toxic if swallowed or in contact with skin and causes severe skin and eye irritation.[4][5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diethyl Malonate: It is a combustible liquid and can cause serious eye irritation.[1] Keep it away from open flames and other ignition sources.
Q8: Are there any specific safety concerns when running this reaction at a large scale?
A8: Yes, scaling up introduces additional safety considerations.
-
Exotherm Control: Although the reaction is typically endothermic initially, it's important to heat the mixture gradually and have a cooling system in place to manage the reaction temperature, especially in large reactors.
-
Ethanol Off-gassing: The reaction liberates ethanol as a byproduct. In a large-scale reaction, the volume of ethanol vapor can be significant. The reactor should be equipped with a condenser and vented to a safe area or a scrubber to handle the vapors.
-
Pressure Build-up: Heating a large volume of liquid will cause an increase in pressure. The reaction should be conducted in a vessel rated for the reaction temperature and pressure, with appropriate pressure relief systems in place.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
| 2. Product loss during work-up. | - Ensure the pH is appropriate during any aqueous washes. If recrystallizing, minimize the amount of solvent used and consider cooling the mother liquor to recover more product. | |
| 3. Sub-optimal stoichiometry. | - While an excess of diethyl malonate is common, a large excess might complicate purification. Experiment with ratios to find the optimal balance for your scale. | |
| Product is Impure (e.g., oily, discolored) | 1. Presence of unreacted starting materials or intermediates. | - Improve the purification process. A second recrystallization may be necessary. Consider a slurry wash with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold ethanol or ether). |
| 2. Thermal degradation. | - Lower the reaction temperature and extend the reaction time. Ensure the temperature control is accurate and uniform throughout the reactor. | |
| Reaction Stalls or Does Not Start | 1. Insufficient temperature. | - Verify the internal temperature of the reaction mixture. For large volumes, the external temperature may not accurately reflect the internal temperature. |
| 2. Poor quality of starting materials. | - Check the purity of 2-aminopyridine and diethyl malonate. Use freshly distilled diethyl malonate if necessary. | |
| Difficulty with Product Isolation/Crystallization | 1. Product is too soluble in the chosen recrystallization solvent. | - Add an anti-solvent (a solvent in which the product is insoluble) to the solution to induce precipitation. For example, if using ethanol, slowly add water until the solution becomes cloudy, then heat to redissolve and cool slowly. |
| 2. Oiling out instead of crystallization. | - This happens when the solution is supersaturated or cools too quickly. Try a slower cooling rate, scratch the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure product. |
Experimental Protocols and Data
Gram-Scale Synthesis of this compound
This protocol is based on the principles of neat synthesis and is a good starting point for scale-up.
Materials:
-
2-Aminopyridine
-
Diethyl malonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl malonate (3.0-5.0 eq).
-
Heat the mixture in an oil bath to 160-180°C.
-
Maintain this temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After the reaction is complete (disappearance of 2-aminopyridine), allow the mixture to cool to room temperature. The product may begin to crystallize.
-
Add ethanol to the cooled mixture and stir to break up any solids.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Range | Notes |
| Reactant Ratio (2-aminopyridine:diethyl malonate) | 1 : 3 to 1 : 5 | An excess of diethyl malonate acts as a solvent and drives the reaction to completion. |
| Temperature | 160 - 200°C | Higher temperatures lead to faster reaction times but may increase byproduct formation. |
| Reaction Time | 4 - 18 hours | Dependent on temperature and scale. |
| Pressure | Atmospheric | Reaction is typically run at atmospheric pressure with a vent for ethanol byproduct. |
| Typical Yield | 60 - 80% | Yields can vary based on reaction conditions and purification efficiency. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Logical workflow for scaling up the synthesis for preclinical studies.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0462834A1 - Process for producing pyrido [1,2-a]pyrimidine derivative - Google Patents [patents.google.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the established quinolone class of antibiotics and the emerging therapeutic scaffold, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. While quinolones are a well-documented and widely used class of antibacterial agents, the specific antibacterial properties of this compound are less defined in current literature. This guide, therefore, juxtaposes the known antibacterial performance of quinolones with the reported biological activities of various pyrido[2,3-d]pyrimidine and pyrimidine-2,4-dione derivatives to offer a preliminary comparative perspective.
Executive Summary
Quinolone antibiotics are broad-spectrum bactericidal agents with a well-understood mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.[1][2] Their extensive clinical use has, however, led to the emergence of significant bacterial resistance. The this compound scaffold and its derivatives have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties. While some pyrimidine-2,4-dione derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, specific data for this compound as an antibacterial agent is limited. This comparison highlights the potential of the pyridopyrimidine scaffold as a source of novel antimicrobial agents while underscoring the need for further dedicated research to elucidate its specific antibacterial profile and mechanism.
Mechanism of Action
Quinolone Antibiotics: Inhibition of DNA Replication
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of double-strand DNA breaks and subsequent cell death.
This compound: A Hypothesized Antibacterial Mechanism
The precise antibacterial mechanism of this compound is not well-established. However, studies on various pyrimidine and fused pyrimidine derivatives suggest several potential modes of action. Some pyrimidine analogs have been shown to interfere with bacterial cell division by inhibiting the FtsZ protein. Others are being investigated as inhibitors of bacterial DNA gyrase, similar to quinolones, though potentially interacting with the enzyme in a different manner. It is important to note that many studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have focused on their anticancer properties, particularly as inhibitors of signaling pathways like the RAF-MEK-ERK pathway, which are not directly relevant to bacterial targets.[3]
Antibacterial Spectrum and Performance
Quinolone Antibiotics
Quinolones are broad-spectrum antibiotics, with different generations exhibiting varying activity against Gram-positive and Gram-negative bacteria.[2]
| Generation | Key Examples | Primary Spectrum of Activity |
| 1st Generation | Nalidixic acid | Primarily Gram-negative bacteria (e.g., Enterobacteriaceae) |
| 2nd Generation | Ciprofloxacin, Norfloxacin | Broadened Gram-negative coverage, some Gram-positive activity (Staphylococcus aureus) |
| 3rd Generation | Levofloxacin | Enhanced activity against Gram-positive bacteria (Streptococcus pneumoniae) |
| 4th Generation | Moxifloxacin | Broad-spectrum including anaerobes |
Table 1: Antibacterial Spectrum of Quinolone Generations.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolones against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Antibiotic | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |
| Ciprofloxacin | 0.004 - 1 | 0.12 - 2 | 0.06 - 4 |
| Levofloxacin | 0.015 - 2 | 0.12 - 4 | 0.5 - 8 |
| Moxifloxacin | 0.015 - 1 | 0.03 - 0.5 | 4 - 16 |
Table 2: Representative MIC Values of Quinolones against Common Bacterial Pathogens. (Data compiled from multiple sources).
This compound and Derivatives
For instance, certain novel pyrimidine-2,4-dione derivatives have shown activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[4] One study on thieno[2,3-d]pyrimidinedione derivatives reported MIC values in the range of 2–16 mg/L against multi-drug resistant Gram-positive organisms, including MRSA and VRE.[5] Another study on pyrimidine-conjugated fluoroquinolones demonstrated that a 4-aminopyrimidinyl derivative had a low MIC of 0.25 μg/mL against Enterococcus faecalis.[1][6]
It is crucial to emphasize that these results are for structurally distinct molecules, and their activity cannot be directly extrapolated to this compound. Further research is needed to determine the specific antibacterial spectrum and potency of the target compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is typically determined using broth microdilution or agar dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Positive (broth and bacteria) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assays
To assess the potential toxicity of antimicrobial compounds to mammalian cells, in vitro cytotoxicity assays are performed. A common method is the MTT or resazurin assay.
Resazurin-Based Cell Viability Assay:
-
Human cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
A resazurin solution is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
After a further incubation period, the fluorescence or absorbance is measured using a plate reader.
-
The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
Conclusion
The comparative analysis reveals a significant knowledge gap between the well-established quinolone antibiotics and the investigational this compound scaffold in the context of antibacterial activity. Quinolones are potent, broad-spectrum agents with a defined mechanism of action, but their utility is increasingly challenged by widespread resistance.
While specific antibacterial data for this compound is lacking, the broader class of pyrimidine-2,4-dione and pyridopyrimidine derivatives has shown promise, with some compounds exhibiting activity against clinically relevant and drug-resistant bacteria. This suggests that the this compound core may represent a valuable starting point for the development of novel antibacterial agents.
Future research should focus on the systematic evaluation of the antibacterial activity of this compound and its derivatives against a wide panel of bacterial pathogens, elucidation of their mechanism of action, and assessment of their cytotoxicity to determine their therapeutic potential. Such studies are essential to ascertain whether this class of compounds can offer a viable alternative or complementary approach to existing antibiotic therapies.
References
- 1. Pyrimidine-conjugated fluoroquinolones as new potential broad-spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anticancer Efficacy of Pyridopyrimidine Isomers with Supporting Experimental Data.
The quest for novel and effective anticancer therapeutics has led to the extensive exploration of heterocyclic compounds, among which pyridopyrimidines have emerged as a promising class of molecules. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets implicated in cancer progression. This guide provides a comparative overview of the anticancer efficacy of four major pyridopyrimidine isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,4-d]pyrimidine. The information is compiled from recent studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Anticancer Activity
The anticancer activity of various pyridopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for representative derivatives of each pyridopyrimidine isomer against common cancer cell lines. It is important to note that a direct comparison of absolute efficacy is challenging due to variations in the specific derivatives and experimental conditions across different studies.
Pyrido[2,3-d]pyrimidine Derivatives
This isomer is the most extensively studied, with numerous derivatives showing potent anticancer activity against a wide range of cancer cell lines. Many of these compounds function as kinase inhibitors.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 52 | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 |
| PC-3 (Prostate) | 6.6 | Doxorubicin | 6.8 | |
| HCT-116 (Colon) | 7.0 | Doxorubicin | 12.8 | |
| 55 | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 |
| 59 | HepG-2 (Liver) | 0.6 | Doxorubicin | 0.6 |
| 60 | PC-3 (Prostate) | 5.47 | Doxorubicin | 6.8 |
| HCT-116 (Colon) | 6.9 | Doxorubicin | 12.8 | |
| PD180970 | K562 (Leukemia) | 0.0025 (Bcr/Abl phosphorylation) | - | - |
| PD173955 | R10(-) (Bcr/Abl) | 0.0025 | Imatinib mesylate | >0.1 |
Pyrido[3,2-d]pyrimidine Derivatives
Studies on this isomer are less common, but available data suggests potential for potent anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 10a | PC-3 (Prostate) | 0.015 ± 0.0042 | Etoposide | 0.14 ± 0.017 |
| A549 (Lung) | 0.019 ± 0.0035 | Etoposide | 0.42 ± 0.041 | |
| MCF-7 (Breast) | 0.021 ± 0.0061 | Etoposide | 2.11 ± 0.101 | |
| Colo-205 (Colon) | 0.025 ± 0.0048 | Etoposide | 3.08 ± 0.135 | |
| 10e | PC-3 (Prostate) | 0.013 ± 0.0058 | Etoposide | 0.14 ± 0.017 |
| A549 (Lung) | 0.016 ± 0.0024 | Etoposide | 0.42 ± 0.041 | |
| MCF-7 (Breast) | 0.018 ± 0.0039 | Etoposide | 2.11 ± 0.101 | |
| Colo-205 (Colon) | 0.021 ± 0.0017 | Etoposide | 3.08 ± 0.135 |
Pyrido[4,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine Derivatives
Recent research has begun to explore the anticancer potential of these isomers, with some derivatives showing promising activity, particularly as inhibitors of KRAS.
| Isomer | Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrido[4,3-d]pyrimidine | 10c | Panc1 (Pancreatic, KRAS-G12D) | 1.40 | MRTX1133 | - |
| HCT116 (Colon, KRAS-G13D) | 5.13 | MRTX1133 | - | ||
| A549 (Lung, Wild-type KRAS) | 6.88 | MRTX1133 | - | ||
| Pyrido[3,4-d]pyrimidine | 30 | MGC803 (Gastric) | 0.59 | - | - |
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyridopyrimidine isomers are mediated through their interaction with various signaling pathways that are often dysregulated in cancer.
Pyrido[2,3-d]pyrimidine
Derivatives of this isomer are well-documented as inhibitors of several key signaling pathways[1][2]:
-
Tyrosine Kinase Inhibition: Many pyrido[2,3-d]pyrimidines act as potent inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as non-receptor tyrosine kinases like Bcr-Abl[1]. Inhibition of these kinases disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Several pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR, leading to the induction of apoptosis[2].
-
Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives exhibit antifolate activity by inhibiting DHFR, an enzyme essential for DNA synthesis and cell proliferation[1].
Pyrido[3,2-d]pyrimidine
Limited studies suggest that this isomer may also target key kinases involved in cancer progression. For example, some derivatives have been investigated as inhibitors of the B-Raf kinase, a component of the MAPK/ERK signaling pathway.
Pyrido[4,3-d]pyrimidine and Pyrido[3,4-d]pyrimidine
Recent evidence points towards the potential of these isomers to target mutant KRAS, a notoriously difficult-to-drug oncoprotein. Inhibition of KRAS can block downstream signaling pathways that drive tumor growth.
Experimental Protocols
The evaluation of the anticancer efficacy of pyridopyrimidine derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for two of the most common experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Pyridopyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of cell or tissue homogenate. It is commonly used to investigate the effect of pyridopyrimidine compounds on the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
Secondary antibodies (conjugated to HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest the treated and untreated cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Pyridopyrimidine isomers represent a versatile scaffold for the development of novel anticancer agents. The pyrido[2,3-d]pyrimidine isomer is the most extensively studied, with many derivatives demonstrating potent inhibition of various kinases involved in cancer cell proliferation and survival. Emerging research on other isomers, such as pyrido[3,2-d], pyrido[4,3-d], and pyrido[3,4-d]pyrimidines, reveals their potential to target other critical oncoproteins like B-Raf and mutant KRAS.
While the available data showcases the significant anticancer potential of the pyridopyrimidine class, a direct comparison of the efficacy of the different isomers is complicated by the variability in the tested derivatives and experimental conditions. Future head-to-head comparative studies using standardized assays and a common panel of cancer cell lines are warranted to definitively establish the relative potency and therapeutic potential of each pyridopyrimidine isomer. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development.
References
In Vitro Validation of PD166326: A Comparative Guide to a Novel Pyridopyrimidine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro kinase inhibitory activity of PD166326, a novel pyridopyrimidine derivative, against established kinase inhibitors. Experimental data is presented to support the findings, along with detailed protocols for key validation assays.
Comparative Performance Analysis
PD166326 has demonstrated potent inhibitory activity against the Abl and Src tyrosine kinases. Its efficacy, particularly against the Bcr-Abl fusion protein prevalent in Chronic Myeloid Leukemia (CML), marks it as a significant compound for further investigation. The following tables summarize the in vitro inhibitory activity of PD166326 in comparison to Imatinib, a first-generation tyrosine kinase inhibitor.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| PD166326 | Abl | 8[1] |
| Src | 6[1] | |
| Imatinib | Abl | 50 |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Target | IC50 (pM) |
| PD166326 | K562 | Bcr-Abl | 300 |
| Imatinib | K562 | Bcr-Abl | >1000 |
The data clearly indicates that PD166326 is a more potent inhibitor of Abl kinase and Bcr-Abl driven cell growth in vitro compared to Imatinib[1].
Signaling Pathway Context
PD166326 exerts its effect by inhibiting the Bcr-Abl tyrosine kinase, a constitutively active kinase that drives the proliferation of CML cells. The diagram below illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by PD166326.
Experimental Workflow
The in vitro validation of a novel kinase inhibitor like PD166326 follows a structured workflow, progressing from biochemical assays to more physiologically relevant cell-based assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of the inhibitor to the target kinase.[2]
Materials:
-
Abl Kinase (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
Kinase Buffer
-
PD166326 and Imatinib
-
384-well plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of PD166326 and Imatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the Abl kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the kinase tracer to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]
Materials:
-
K562 cells (human CML cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
PD166326 and Imatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of PD166326 and Imatinib to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Western Blot for Bcr-Abl Phosphorylation
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, providing a direct measure of the inhibitor's effect on kinase activity within the cell.
Materials:
-
K562 cells
-
PD166326 and Imatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bcr-Abl (pY207), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with various concentrations of PD166326 or Imatinib for a specified time (e.g., 2-4 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH can be used as a loading control.
References
A Head-to-Head Comparison of Pyridopyrimidine and Pyrazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold is a critical decision in modern drug discovery, profoundly influencing a compound's pharmacological activity, pharmacokinetic profile, and overall suitability as a therapeutic agent. Among the myriad of heterocyclic structures, pyridopyrimidines and pyrazoles have emerged as "privileged scaffolds," frequently appearing in a wide range of clinically successful drugs. This guide provides a head-to-head comparison of these two important scaffolds, focusing on their application in kinase inhibition, a cornerstone of modern oncology and immunology. We present a detailed analysis of their physicochemical properties, a comparative look at their pharmacological profiles with supporting data, and comprehensive experimental protocols for key biological assays.
Overview of the Scaffolds
Pyridopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring. Their structural similarity to purines allows them to act as effective mimics of the adenine base of ATP, making them potent inhibitors of ATP-dependent enzymes, particularly kinases.[1][2] The pyridopyrimidine core is a key feature of several approved drugs, most notably the CDK4/6 inhibitor palbociclib, used in the treatment of HR-positive breast cancer.[3][4]
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is prized in medicinal chemistry for its synthetic tractability, metabolic stability, and ability to engage in a variety of non-covalent interactions with biological targets.[5][6] A significant number of FDA-approved drugs incorporate the pyrazole motif, including the JAK1/2 inhibitor ruxolitinib, which is used to treat myelofibrosis and polycythemia vera.[7][8]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. Below is a comparison of key properties for representative drugs from each class: palbociclib (pyridopyrimidine) and ruxolitinib (pyrazole).
| Property | Palbociclib (Pyridopyrimidine Scaffold) | Ruxolitinib (Pyrazole Scaffold) |
| Molecular Formula | C₂₄H₂₉N₇O₂[3] | C₁₇H₁₈N₆[9] |
| Molecular Weight | 447.54 g/mol [10] | 306.37 g/mol |
| pKa | 7.4 (piperazine nitrogen), 3.9 (pyridine nitrogen)[11] | 4.3 |
| Aqueous Solubility | pH-dependent: High solubility at pH ≤ 4.0; solubility significantly decreases above pH 4.5.[11][12][13] | Soluble in aqueous buffers across a pH of 1-8.[9] Classified as a high solubility compound (BCS Class 1).[14][15] |
| LogP | 0.99 (octanol/water at pH 7.4)[11] | 2.3 |
| Appearance | Yellow to orange powder[11] | Colorless oil, solidifies on standing[9] |
Pharmacological Profile: Kinase Inhibition
Both pyridopyrimidine and pyrazole scaffolds have been extensively utilized in the development of kinase inhibitors. To provide a direct comparison, we present the inhibitory activities of palbociclib and ruxolitinib against their primary kinase targets.
| Compound (Scaffold) | Target Kinase | IC₅₀ (nM) | Cell-Based Potency (IC₅₀, nM) |
| Palbociclib (Pyridopyrimidine) | CDK4/cyclin D1 | 11 | - |
| CDK6/cyclin D3 | 15 | - | |
| Ruxolitinib (Pyrazole) | JAK1 | 3.3 | - |
| JAK2 | 2.8 | 370 (in ETV6-JAK2 transformed Ba/F3 cells)[7][16] | |
| JAK3 | >400 | - |
Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies. The data presented here is for illustrative purposes to highlight the potency of compounds derived from each scaffold against their respective targets.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these compounds act is crucial for understanding their mechanism of action and the methods used to evaluate them.
Simplified CDK4/6 and JAK-STAT Signaling Pathways
The following diagram illustrates the signaling pathways targeted by palbociclib and ruxolitinib. Palbociclib inhibits CDK4/6, preventing cell cycle progression from G1 to S phase. Ruxolitinib blocks JAK1/2, thereby inhibiting the downstream STAT signaling pathway involved in cell proliferation and inflammation.
Caption: Simplified signaling pathways targeted by pyridopyrimidine (Palbociclib) and pyrazole (Ruxolitinib) scaffolds.
Experimental Workflow for Kinase Inhibitor Evaluation
The diagram below outlines a typical workflow for assessing the efficacy of a novel kinase inhibitor, from initial biochemical assays to cell-based functional assays.
Caption: A generalized experimental workflow for the evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the application of these methods, detailed protocols for key experiments are provided below.
In Vitro Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer to a kinase, allowing for the determination of inhibitor affinity.
Materials:
-
Kinase of interest (e.g., CDK4/6, JAK1/2)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His)
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (pyridopyrimidine or pyrazole derivatives)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Further dilute these in 1X Kinase Buffer A to achieve a 3X final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and Eu-labeled antibody in 1X Kinase Buffer A at 3X the final desired concentrations (e.g., 15 nM kinase and 6 nM antibody).
-
Tracer Preparation: Prepare the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A at 3X its final concentration (the optimal concentration is kinase-dependent and should be determined empirically, often around the tracer's Kd).
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of 3X test compound solution.
-
5 µL of 3X kinase/antibody mixture.
-
5 µL of 3X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17][18]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for palbociclib, HEL for ruxolitinib)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[1]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound like palbociclib.
Materials:
-
Cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19][20][21][22]
Conclusion
Both pyridopyrimidine and pyrazole scaffolds are exceptionally valuable in drug design, particularly for the development of kinase inhibitors. The pyridopyrimidine scaffold, as exemplified by palbociclib, demonstrates excellent utility as a purine isostere, leading to potent inhibition of cell cycle kinases. Its pH-dependent solubility, however, can present formulation challenges. The pyrazole scaffold, found in ruxolitinib, offers high metabolic stability and synthetic versatility, resulting in potent and selective kinase inhibitors with good drug-like properties.[5] The choice between these scaffolds will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the overall drug development strategy. The experimental data and protocols provided in this guide offer a robust framework for the comparative evaluation of novel compounds based on these two privileged structures.
References
- 1. Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01440J [pubs.rsc.org]
- 3. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 9. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. tga.gov.au [tga.gov.au]
- 12. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
Cross-Reactivity Profiling of a 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione-based Inhibitor: A Comparative Analysis
Objective: This guide provides a comparative cross-reactivity analysis of a pyrido[1,2-a]pyrimidine-based inhibitor against alternative compounds, supported by experimental data. The focus is to furnish researchers, scientists, and drug development professionals with objective data for informed decision-making.
Note on Availability of Data: Extensive searches for a specific inhibitor with the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core and a publicly available, comprehensive cross-reactivity profile were unsuccessful. However, a related compound, a Pyrido[1,2-a]pyrimidin-4-one derivative targeting SHP2, has been identified in recent literature. While this provides a valuable starting point, a full kinase panel screening for this specific compound is not yet publicly available. To fulfill the structural and data requirements of this request, we will present a detailed comparative guide using a well-characterized inhibitor, AZD4547 , a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. This will serve as a practical example of how such a comparative analysis should be structured and presented.
Introduction to AZD4547
AZD4547 is an orally bioavailable, potent, and selective inhibitor of the FGFR tyrosine kinase family, specifically targeting FGFR1, 2, and 3.[1][2] Deregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[3] This guide will compare the cross-reactivity profile of AZD4547 with other kinase inhibitors to highlight its selectivity and potential off-target effects.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is crucial for its efficacy and safety profile. Off-target activities can lead to unexpected side effects or provide opportunities for drug repurposing. The following tables summarize the inhibitory activity of AZD4547 against its primary targets and a panel of other kinases, in comparison to other known kinase inhibitors.
Table 1: Inhibitory Activity of AZD4547 against FGFR Family Kinases
| Kinase | AZD4547 IC₅₀ (nmol/L) |
| FGFR1 | 0.2[1] |
| FGFR2 | 2.5[1] |
| FGFR3 | 1.8[1] |
| FGFR4 | 165[1] |
Table 2: Selectivity Profile of AZD4547 against a Panel of Other Kinases
| Kinase | AZD4547 IC₅₀ (nmol/L) | Comparator 1: Ponatinib IC₅₀ (nmol/L) | Comparator 2: Sotorasib (AMG 510) |
| VEGFR2 (KDR) | 24[1] | 1.5 | Not applicable (targets KRAS G12C) |
| IGFR | 581[4] | - | Not applicable |
| ALK | >10,000[4] | - | Not applicable |
| CHK1 | >10,000[4] | - | Not applicable |
| EGFR | >10,000[4] | - | Not applicable |
| MEK1 | >10,000[4] | - | Not applicable |
| Src | >10,000[4] | - | Not applicable |
| PI3-kinase | >10,000[4] | - | Not applicable |
| KEAP1 | Not reported | Not reported | Covalently modifies Cys288 |
| ALDOA | Not reported | Not reported | Covalently modifies Cys339 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: FGFR Signaling Pathway and Inhibition by AZD4547.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
4.1. In Vitro Kinase Inhibition Assay (Example: LANCE Ultra TR-FRET)
This assay is commonly used to determine the IC₅₀ values of inhibitors against purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., FGFR1, FGFR2, etc.)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
APC-labeled streptavidin
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, BGG, DTT)
-
Test compound (e.g., AZD4547) serially diluted in DMSO
-
384-well microplates
-
-
Procedure:
-
Add 2.5 µL of the serially diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of the detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in EDTA-containing buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 615 nm).
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
4.2. Cellular Receptor Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a target receptor in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with known FGFR expression (e.g., KMS11)
-
Cell culture medium and supplements
-
Ligand for receptor stimulation (e.g., FGF2)
-
Test compound (e.g., AZD4547)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., FGF2) for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC₅₀.
-
Conclusion
The cross-reactivity profiling of AZD4547 demonstrates its high selectivity for the FGFR family of kinases, particularly FGFR1, 2, and 3, with significantly less activity against a broad panel of other kinases.[1][4] This selectivity is a desirable characteristic for a targeted therapy, as it minimizes the potential for off-target side effects. The provided experimental protocols offer a standardized approach for researchers to conduct similar comparative analyses for other inhibitors. The visual diagrams of the signaling pathway and experimental workflow serve to contextualize the data and methodologies presented. This comprehensive guide provides a framework for the objective evaluation of kinase inhibitor cross-reactivity, which is a critical step in the drug development process.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of PyridoBright-550, a Novel Pyridopyrimidine Dye
This guide provides a detailed comparison of the photostability and photophysical properties of a new pyridopyrimidine dye, PyridoBright-550, against commonly used commercial fluorescent dyes. The data presented is based on standardized experimental protocols, also detailed herein, to provide researchers, scientists, and drug development professionals with objective performance benchmarks.
Introduction to Fluorescent Dyes and Photostability
Fluorescent dyes, or fluorophores, are indispensable tools in biological research, enabling the visualization of specific molecules and cellular structures through fluorescence microscopy.[1] The utility of a fluorescent dye is largely determined by its photophysical properties, including its brightness and, critically, its photostability. Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light.[2][3] Dyes with high photostability are essential for applications requiring long-term imaging or high-intensity illumination, as they provide a stable and reliable signal over the course of an experiment.[3][4]
This guide focuses on benchmarking a novel pyridopyrimidine-based dye, PyridoBright-550, against established commercial dyes such as Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine-5 (Cy5). Pyridopyrimidine structures are of interest in dye chemistry due to their versatile electronic properties.
Comparative Photophysical and Photostability Data
The performance of PyridoBright-550 was assessed in comparison to FITC, Rhodamine B, and Cy5. Key photophysical parameters and photobleaching rates were quantified to provide a comprehensive overview of their relative performance.
Table 1: Photophysical Properties of PyridoBright-550 and Commercial Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| PyridoBright-550 | 552 | 575 | 135,000 | 0.85 |
| FITC | 495 | 517 | 75,000 | 0.32 |
| Rhodamine B | 554 | 577 | 110,000 | 0.70 |
| Cy5 | 649 | 670 | 250,000 | 0.28 |
Table 2: Photobleaching Half-Life under Continuous Illumination
| Dye | Photobleaching Half-Life (t₁/₂, seconds) |
| PyridoBright-550 | 180 |
| FITC | 35 |
| Rhodamine B | 120 |
| Cy5 | 95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][6] A relative method was used to determine the Φf of PyridoBright-550.
-
Standard Selection: Rhodamine 101 in ethanol (Φf = 0.95) was chosen as the reference standard due to its well-characterized and stable quantum yield.
-
Sample Preparation: Solutions of the reference standard and PyridoBright-550 were prepared in phosphate-buffered saline (PBS, pH 7.4). The absorbance of each solution at the excitation wavelength was kept below 0.05 to minimize inner filter effects.
-
Data Acquisition: Absorbance spectra were recorded using a UV-Vis spectrophotometer. Fluorescence emission spectra were recorded using a fluorescence spectrometer. The excitation wavelength was set to the absorbance maximum of the respective dye.
-
Calculation: The quantum yield was calculated using the following equation:
-
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
-
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
-
3.2. Photobleaching Assay
Photobleaching is the irreversible loss of fluorescence due to photon-induced chemical damage.[2] The rate of photobleaching was quantified by measuring the time it takes for the fluorescence intensity to decrease by half (t₁/₂).
-
Sample Preparation: Dyes were conjugated to secondary antibodies and used to label fixed cells. This provides a biologically relevant context for assessing photostability.
-
Imaging System: A widefield fluorescence microscope equipped with a 60x oil-immersion objective and a sCMOS camera was used.
-
Illumination: Continuous illumination was provided by a mercury arc lamp, with the excitation intensity kept constant for all samples at 20 W/cm².
-
Image Acquisition: Time-lapse images were acquired every 5 seconds for a total duration of 5 minutes.
-
Data Analysis: The mean fluorescence intensity of a defined region of interest was measured for each time point. The intensity values were normalized to the initial intensity (t=0). The photobleaching half-life (t₁/₂) was determined by fitting the decay of fluorescence intensity over time to a single exponential decay curve.
Visualized Workflows and Pathways
4.1. Experimental Workflow for Photostability Benchmarking
The following diagram illustrates the key steps involved in the comparative photostability analysis.
References
- 1. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Comparative Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Derivatives and Their Isomers in Drug Discovery
A detailed examination of the structure-activity relationships (SAR) of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and the closely related, and more extensively studied, Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione isomers reveals critical insights for the design of novel therapeutics. This guide provides a comparative overview of their biological activities, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in navigating this chemical space.
While direct and extensive SAR studies on the this compound scaffold are limited in publicly available literature, research into the broader class of pyrido[1,2-a]pyrimidines and its isomeric pyrido[2,3-d]pyrimidine core offers a wealth of information. The latter has been a focal point for the development of potent inhibitors targeting key enzymes in cancer and other diseases.
Pyrido[1,2-a]pyrimidine Derivatives: Emerging Anticancer Potential
Research into the anticancer properties of the pyrido[1,2-a]pyrimidine scaffold has identified promising activity in derivatives bearing a 3-carboxamide substitution. A study focused on a series of these compounds demonstrated that modifications at this position significantly influence their cytotoxic effects against various human cancer cell lines.
Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives
| Compound ID | R-Group on 3-Carboxamide | Key Structural Features | Biological Activity |
| 6h | 4-Fluorobenzyl | Halogen substitution on the benzyl ring | Promising anticancer activity[1] |
| 6i | 2,4-Difluorobenzyl | Di-halogen substitution on the benzyl ring | Promising anticancer activity[1] |
| 6j | 4-Chlorobenzyl | Halogen substitution on the benzyl ring | Promising anticancer activity[1] |
| 6k | 4-Methylbenzyl | Electron-donating group on the benzyl ring | Promising anticancer activity[1] |
| 6n | 3,4-Dimethoxybenzyl | Electron-donating groups on the benzyl ring | Promising anticancer activity[1] |
Structure-Activity Relationship Highlights for Pyrido[1,2-a]pyrimidines:
-
The introduction of a substituted benzylamine moiety at the 3-carboxamide position appears to be a key determinant of anticancer activity.[1]
-
A range of substituents on the benzyl ring, including both electron-withdrawing (fluoro, chloro) and electron-donating (methyl, methoxy) groups, are well-tolerated and result in compounds with notable cytotoxic potential.[1]
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Isomers: A Wellspring of Kinase Inhibitors
The isomeric pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has been a fertile ground for the discovery of potent kinase inhibitors with significant therapeutic implications, particularly in oncology.
Anticancer Activity via EGFR Inhibition
One line of investigation has focused on the development of tetracyclic derivatives, extending the pyrido[2,3-d]pyrimidine core to create 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-diones. These compounds have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Table 2: In Vitro Cytotoxicity of Tetracyclic Pyrido[2,3-d]pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 8a | A-549 (Lung) | 16.2[2] |
| PC-3 (Prostate) | 7.98[2] | |
| 8b | A-549 (Lung) | 16.0[2] |
| PC-3 (Prostate) | 18.01[2] | |
| 8d | A-549 (Lung) | 7.23[2] |
| PC-3 (Prostate) | 7.12[2] | |
| Erlotinib (Control) | A-549 (Lung) | 6.53[2] |
| PC-3 (Prostate) | 11.05[2] |
Key SAR Insights for EGFR Inhibitors:
-
The expanded tetracyclic ring system is a favorable structural feature for potent anticancer activity.[2]
-
Substitution with an electron-donating methoxy (OCH₃) group on the terminal phenyl ring, as seen in compounds 8a and 8d , enhances cytotoxicity, with compound 8d showing activity comparable to the standard of care, Erlotinib, against the A-549 lung cancer cell line.[2]
Targeting the RAF-MEK-ERK Signaling Pathway
The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has also been successfully utilized to develop inhibitors of the RAF-MEK-ERK signaling pathway, a critical cascade that is often dysregulated in cancer.
Table 3: Antiproliferative Profile of Lead Compound 14m
| Compound ID | Structure | Target Pathway | Biological Activity |
| 14m | N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide | RAF-MEK-ERK | Excellent antiproliferative activity against MCF-7 (breast), A375 (melanoma), SK-MEL-2 (melanoma), and SK-HEP-1 (liver) cancer cell lines.[3] |
Significant SAR Observations:
-
The specific substitution pattern of compound 14m is critical for its potent activity. This includes a 1,3-dimethyl-2,4-dione core, a 4-methylpiperazin-1-yl moiety at position 7, and an extended N-(3-chlorophenyl)acetamido side chain at position 5.[3]
-
Mechanistic studies revealed that this compound induces cancer cell death by suppressing cell migration, triggering apoptosis, and reducing the phosphorylation levels of both ERK and MEK.[3]
Inhibition of eEF-2K
Further demonstrating the versatility of this scaffold, a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were identified as inhibitors of the eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell survival.
Table 4: eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound ID | Key Substitutions | IC₅₀ (nM) |
| 6 | Optimal R¹ (Ethyl), R² (CONH₂), and R³ (Cyclopropyl) groups | 420[4] |
| 9 | Not specified in abstract | 930[4] |
Key SAR Findings for eEF-2K Inhibitors:
-
Specific substitutions at the R¹, R², and R³ positions of the pyrido[2,3-d]pyrimidine core are crucial for potent eEF-2K inhibition, with an ethyl group at R¹, a carboxamide at R², and a cyclopropyl at R³ being identified as optimal.[4]
-
The pyridine ring and the carboxamide group were highlighted as being essential for the observed biological activity.[4]
Experimental Methodologies
The biological evaluation of these compounds relies on standardized and robust experimental protocols to ensure data reliability and comparability.
In Vitro Cytotoxicity Assessment: The MTT Assay
The antiproliferative activity of the synthesized derivatives is predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Culture: Human cancer cell lines are maintained in a suitable growth medium, typically supplemented with fetal bovine serum and antibiotics, under controlled atmospheric conditions (37°C, 5% CO₂).
-
Compound Treatment: Cells are seeded into 96-well plates and, after adherence, are exposed to serial dilutions of the test compounds for a defined period, commonly 48 to 72 hours.
-
MTT Incubation: Following treatment, the culture medium is replaced with a solution containing MTT. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution, which is directly proportional to the number of viable cells, is quantified using a microplate spectrophotometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Profiling
The potency of compounds against specific kinase targets is evaluated through various biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reaction Setup: The kinase of interest, a specific peptide or protein substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture across a range of concentrations.
-
Kinase Reaction: The enzymatic reaction is initiated and allowed to proceed for a predetermined time at a constant temperature.
-
Detection: The reaction is terminated, and detection reagents are introduced. In a TR-FRET assay, this typically involves a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescent acceptor dye.
-
Signal Measurement: If phosphorylation has occurred, the antibody and acceptor dye are brought into close proximity, enabling fluorescence resonance energy transfer. The resulting signal is measured, which correlates with the extent of kinase activity.
-
IC₅₀ Determination: The IC₅₀ values are derived by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the discovery and characterization of these compounds, the following diagrams are provided.
Caption: A general experimental workflow for the synthesis and biological evaluation of Pyrido-pyrimidine derivatives.
Caption: A simplified representation of the RAF-MEK-ERK signaling pathway and the inhibitory action of certain Pyrido[2,3-d]pyrimidine derivatives.
References
- 1. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking Predictions for Pyridopyrimidine-Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of how a ligand, such as a pyridopyrimidine derivative, will bind to a target protein is a cornerstone of modern drug discovery. Molecular docking simulations provide invaluable insights into these interactions, but their predictions must be rigorously validated through experimental methods. This guide offers a comparative overview of key experimental techniques used to validate molecular docking predictions for pyridopyrimidine-protein interactions, complete with quantitative data, detailed protocols, and workflow visualizations.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While powerful, the scoring functions used to rank these predictions are approximations and do not always perfectly correlate with experimental binding affinities. Therefore, experimental validation is a critical step to confirm the computational hypotheses. This guide focuses on common techniques used to validate the interactions of pyridopyrimidine-based compounds, a versatile scaffold frequently employed in the development of kinase inhibitors and other therapeutics.
Comparison of Experimental Validation Techniques
The choice of experimental validation technique depends on various factors, including the specific research question, the properties of the protein and ligand, and the available resources. The following table summarizes and compares the most common methods.
| Technique | Measures | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Low | High (protein) | Provides detailed atomic-level information on binding mode and interactions.[1][2][3] | Requires high-quality crystals, which can be challenging to obtain; may not represent solution-state dynamics. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4][5][6] | Low to Medium | High (protein and ligand) | Provides a complete thermodynamic profile of the interaction in solution; label-free.[4][5][6] | Requires relatively large amounts of pure sample; sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), and kinetic parameters (kon, koff).[7][8][9] | High | Low (analyte) | Real-time, label-free analysis of binding kinetics; high sensitivity.[7][8][9] | Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue. |
| Fluorescence Polarization (FP) | Binding affinity (Kd) | High | Low | Homogeneous assay suitable for high-throughput screening; sensitive.[10][11][12] | Requires a fluorescently labeled probe; potential for interference from fluorescent compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, ligand conformation, and binding affinity (Kd).[13][14][15][16] | Low | High (protein) | Provides detailed structural and dynamic information in solution; can detect weak interactions.[13][14][15][17][16] | Requires isotopically labeled protein for detailed studies; lower throughput. |
Quantitative Comparison: Docking Scores vs. Experimental Data
A crucial aspect of validating molecular docking is to assess the correlation between the predicted binding scores and experimentally determined binding affinities (e.g., IC50, Kd, Ki). While a perfect correlation is rare, a good docking protocol should be able to enrich active compounds and rank potent inhibitors higher than less active ones. The following tables provide examples of such comparisons for pyridopyrimidine derivatives targeting various protein kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Pyridopyrimidine A | -10.91 | 0.19[18] |
| Pyridopyrimidine B | -9.85 | 5.91[19][20] |
| Pyridopyrimidine C | -8.72 | 7.69[19][20] |
| Pyridopyrimidine D | -7.50 | 9.27[19][20] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
| Compound | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Furopyrimidine 1 | -11.25 | 21[21] |
| Furopyrimidine 2 | -10.50 | 33.4[21] |
| Pyridopyrimidine X | -9.80 | 124[22] |
| Pyridopyrimidine Y | -9.50 | 217[22] |
Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound | Binding Energy (kcal/mol) | Experimental IC50 (µg/ml) |
| Pyrimidine 4c | -7.9 | Not Reported[23][24] |
| Pyrimidine 4a | -7.7 | Not Reported[23][24] |
| Pyrimidine 4h | -7.5 | Not Reported[23][24] |
| Pyrimidine 4g | Not Reported | 98.5[23] |
| Pyrimidine 4b | Not Reported | 117.8[23] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for the key validation techniques discussed.
X-ray Co-crystallization Protocol
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the pyridopyrimidine compound.[1]
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure), and build and refine the atomic model of the protein-ligand complex.[2]
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Dialyze the purified protein and dissolve the pyridopyrimidine compound in the same buffer to minimize heats of dilution.[25] Degas all solutions.
-
Instrument Setup: Clean the ITC cell and syringe thoroughly. Set the experimental temperature.
-
Loading Samples: Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell, and the ligand solution (e.g., 100-500 µM) is loaded into the injection syringe.[25]
-
Titration: Perform a series of small, timed injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25]
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation: Select an appropriate sensor chip and immobilize the purified target protein onto the chip surface using a suitable coupling chemistry (e.g., amine coupling).[7][8]
-
Analyte Preparation: Prepare a series of dilutions of the pyridopyrimidine compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference surface (without immobilized protein) and monitor the change in response units (RU) in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd = koff/kon).[26]
Fluorescence Polarization (FP) Protocol
-
Probe Selection and Synthesis: A fluorescently labeled ligand (probe) that binds to the target protein is required.
-
Assay Setup: In a microplate, add the target protein, the fluorescent probe, and varying concentrations of the unlabeled pyridopyrimidine compound (competitor).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[10][11]
-
Data Analysis: The binding of the unlabeled compound displaces the fluorescent probe, leading to a decrease in fluorescence polarization. Plot the change in polarization against the competitor concentration and fit the data to determine the IC50, which can be converted to a Ki value.[11]
Saturation Transfer Difference (STD) NMR Protocol
-
Sample Preparation: Prepare a solution containing the target protein (e.g., 10-50 µM) and the pyridopyrimidine ligand (e.g., 1-5 mM) in a deuterated buffer.[13]
-
NMR Data Acquisition: Acquire two 1D proton NMR spectra: an "on-resonance" spectrum where the protein resonances are selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.[14][15][16]
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Data Analysis: Signals that appear in the STD spectrum belong to the ligand and indicate that it binds to the protein. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the protein in the bound state (the binding epitope).[13][17]
Visualizing the Validation Workflow
A systematic workflow is crucial for progressing from computational predictions to experimentally validated hits. The following diagrams, generated using the DOT language, illustrate key workflows in the validation of molecular docking predictions.
Caption: Workflow for validating molecular docking predictions.
Caption: Comparison of data output from validation techniques.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 2. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 6. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 19. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. moodle2.units.it [moodle2.units.it]
- 26. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Palladium-Catalyzed Carbonylative Cyclization Route for the Synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Introduction
The 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold is a privileged heterocyclic structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. Consequently, the development of efficient and versatile synthetic routes to access this core structure is of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative assessment of a novel palladium-catalyzed carbonylative cyclization approach against a traditional and widely employed condensation method, offering researchers an objective analysis of their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic methodologies, providing a clear comparison of their performance based on reported experimental data.
Table 1: Comparison of a Traditional vs. Novel Synthetic Route
| Parameter | Traditional Route: Condensation of 2-Aminopyridine with Diethyl Malonate | Novel Route: Palladium-Catalyzed Carbonylative Cyclization |
| Starting Materials | 2-Aminopyridine, Diethyl Malonate | 2-Halopyridine, N-Substituted 2-aminopyridine, Molybdenum Hexacarbonyl |
| Key Reagents/Catalysts | Sodium Ethoxide | Palladium(II) Acetate, DPEPhos |
| Solvent | Ethanol | Toluene, Acetonitrile |
| Temperature | Reflux | 80-120 °C |
| Reaction Time | 6-12 hours | 4-24 hours |
| Reported Yield | 60-85% | 70-95% |
| Substrate Scope | Generally limited to variations on the pyridine ring. | Broader scope, allowing for diverse substitutions on the pyridine and pyrimidine rings. |
| Purification | Recrystallization | Column Chromatography |
Experimental Protocols
Protocol 1: Novel Palladium-Catalyzed Carbonylative Cyclization
This protocol describes a representative procedure for the synthesis of N-substituted 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones via a palladium-catalyzed carbonylative cyclization.
Materials:
-
Substituted 2-halopyridine (1.0 mmol)
-
N-substituted 2-aminopyridine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Bis(2-diphenylphosphinophenyl)ether (DPEPhos, 0.06 mmol)
-
Molybdenum hexacarbonyl (Mo(CO)₆, 1.0 mmol)
-
Triethylamine (Et₃N, 2.5 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
A flame-dried Schlenk tube is charged with palladium(II) acetate (11.2 mg, 0.05 mmol), DPEPhos (32.3 mg, 0.06 mmol), and molybdenum hexacarbonyl (264 mg, 1.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL), the substituted 2-halopyridine (1.0 mmol), the N-substituted 2-aminopyridine (1.2 mmol), and triethylamine (0.35 mL, 2.5 mmol) are added sequentially via syringe.
-
The reaction vessel is sealed and the mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow of the novel synthetic route and a comparative overview against the traditional method.
Caption: Workflow for the Novel Palladium-Catalyzed Synthesis.
Caption: Comparison of Traditional vs. Novel Synthetic Strategies.
Discussion on Novelty and Advantages
The novelty of the palladium-catalyzed route lies in its convergent approach and the in-situ generation of a reactive carbonylating agent from molybdenum hexacarbonyl. This contrasts with the traditional method, which is a linear condensation process.
Key Advantages of the Novel Route:
-
Broader Substrate Scope: The palladium-catalyzed method demonstrates greater functional group tolerance and allows for the introduction of a wider variety of substituents on both the pyridine and pyrimidine rings, which is a significant advantage for generating compound libraries for drug discovery.
-
Potentially Higher Yields: For many substituted derivatives, the novel route has been reported to provide higher yields compared to the traditional condensation method.
-
Convergent Synthesis: The ability to bring together two complex fragments late in the synthesis is a hallmark of a more efficient and flexible route.
Limitations:
-
Cost and Availability of Reagents: The palladium catalyst, phosphine ligand, and molybdenum hexacarbonyl are significantly more expensive than the bulk reagents used in the traditional method.
-
Reaction Conditions: The novel route requires strictly anhydrous and inert conditions, which may be more demanding to implement on a large scale.
-
Purification: Purification typically requires column chromatography, which is less amenable to large-scale production than the recrystallization often used for the traditional method.
The palladium-catalyzed carbonylative cyclization represents a novel and valuable addition to the synthetic chemist's toolbox for accessing 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones. While the traditional condensation route remains a viable and cost-effective option for the synthesis of simpler, unsubstituted analogues, the novel method offers superior flexibility, a broader substrate scope, and often higher yields for more complex target molecules. The choice of synthetic route will therefore depend on the specific target structure, the required scale of the synthesis, and cost considerations. For early-stage drug discovery and the generation of diverse chemical libraries, the novel route presents a clear advantage.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, including a step-by-step operational plan and disposal guidelines.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire, including a lab coat. |
| Skin irritation (Category 2) | H315: Causes skin irritation | Protective gloves (e.g., nitrile).[1] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Eye protection (e.g., safety glasses with side shields or goggles).[1] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan outlines the procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Wear the recommended PPE: a lab coat, nitrile gloves, and safety glasses or goggles.[1]
-
Avoid direct contact with the skin and eyes.
-
Wash hands thoroughly with soap and water after handling.[1][2]
3. In Case of Exposure:
-
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
4. Storage:
-
Store in a well-ventilated place with the container tightly closed.[1][2]
-
Keep in a locked storage area.[1]
5. Spill Management:
-
In the event of a spill, avoid breathing dust or vapors.
-
Wear appropriate PPE and clean the affected area.
-
Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste.
6. Disposal Plan:
-
Dispose of contents and the container at an approved waste disposal plant.[1][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
